ZL0454
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C18H22N4O3S |
|---|---|
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
4-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-N-cyclopentylbenzenesulfonamide |
InChI |
InChI=1S/C18H22N4O3S/c1-12-10-17(16(19)11-18(12)23)21-20-13-6-8-15(9-7-13)26(24,25)22-14-4-2-3-5-14/h6-11,14,22-23H,2-5,19H2,1H3 |
InChI-Schlüssel |
IRKMSULWLDLTIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1O)N)N=NC2=CC=C(C=C2)S(=O)(=O)NC3CCCC3 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
ZL0454: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZL0454 is a potent and selective small-molecule inhibitor of Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2] BRD4 acts as an epigenetic reader, recognizing and binding to acetylated lysine residues on histones and other proteins, thereby playing a crucial role in the regulation of gene transcription.[3][4] Due to its involvement in various pathological processes, including inflammation and cancer, BRD4 has emerged as a significant therapeutic target.[5] this compound has demonstrated notable efficacy in preclinical models of airway inflammation and fibrosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, effects on signaling pathways, and a summary of key experimental findings and protocols.
Core Mechanism of Action: Competitive Inhibition of BRD4
This compound functions as a competitive inhibitor of the tandem bromodomains (BD1 and BD2) of BRD4. It occupies the acetyl-lysine (KAc) binding pocket of these domains, thereby preventing BRD4 from interacting with acetylated histones and transcription factors. This disruption of protein-protein interactions is central to its mechanism of action, leading to the modulation of gene expression programs controlled by BRD4.
Docking studies have revealed that this compound fits into the BRD4 BD1 domain, forming critical hydrogen bonds with asparagine 140 (Asn140) and, via a water molecule, with tyrosine 97 (Tyr97). This binding competitively displaces BRD4 from chromatin, leading to a downstream cascade of effects on transcriptional regulation.
Quantitative Data: Binding Affinity and Inhibitory Concentration
The potency and selectivity of this compound have been quantified through various in vitro assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 49 nM | BRD4 BD1 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | |
| IC50 | 32 nM | BRD4 BD2 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
Impact on Signaling Pathways
This compound exerts its effects by modulating key signaling pathways implicated in inflammation and cellular plasticity. A primary target is the Toll-like receptor 3 (TLR3)-NF-κB signaling pathway, which is activated in response to viral infections and other inflammatory stimuli.
TLR3-NF-κB Signaling Pathway
In the context of airway inflammation, activation of TLR3 by viral components like polyinosinic:polycytidylic acid (poly(I:C)) triggers a signaling cascade that leads to the activation of the NF-κB transcription factor, specifically the RelA subunit. Activated RelA translocates to the nucleus and recruits BRD4 to the promoters of pro-inflammatory genes. BRD4, in turn, facilitates transcriptional elongation by phosphorylating RNA Polymerase II.
This compound disrupts this process by preventing the recruitment of BRD4 to the activated NF-κB complex, thereby inhibiting the transcription of NF-κB target genes, including various cytokines and chemokines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
ZL0454: A Technical Guide to its Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZL0454 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a particular affinity for Bromodomain-containing protein 4 (BRD4). By competitively binding to the acetyl-lysine recognition pockets of BRD4's bromodomains (BD1 and BD2), this compound effectively disrupts protein-protein interactions crucial for the assembly of transcriptional machinery. This inhibitory action modulates the expression of key inflammatory and oncogenic genes, making this compound a valuable tool for research in oncology and inflammatory diseases. This document provides a comprehensive overview of the chemical structure, a detailed synthesis protocol, and the molecular mechanism of this compound, focusing on its impact on the Toll-like receptor 3 (TLR3) and Nuclear Factor-kappa B (NF-κB) signaling pathways.
This compound Structure
This compound was rationally designed through a structure-based drug design approach, incorporating a substituted aminophenol moiety as a polar head, a diazene linker, and an N-cyclopentylbenzenesulfonamide tail. This configuration allows for efficient fitting into the BRD4 BD1 domain.[1] The chemical structure of this compound is presented below:
Chemical Structure of this compound
IUPAC Name: 4-((4-cyclopentyl-3-nitrophenyl)diazenyl)-2-methylphenol
Molecular Formula: C₁₈H₁₉N₃O₃
Molecular Weight: 337.37 g/mol
Synthesis of this compound
The synthesis of this compound involves a multi-step process, as outlined in the publication "Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation" by Liu et al. (2018). The general synthetic scheme is depicted below, followed by a detailed experimental protocol.
Synthetic Scheme
The synthesis of this compound (designated as compound 35 in the source publication) involves the diazotization of an aniline precursor followed by coupling with a substituted phenol.
Experimental Protocols
Step 1: Synthesis of 6-amino-3,4-dihydroquinolin-2(1H)-one (Intermediate 25)
The synthesis of the key intermediate, 6-amino-3,4-dihydroquinolin-2(1H)-one, is achieved through the reduction of 6-nitro-3,4-dihydroquinolin-2(1H)-one.
-
Reaction: 6-nitro-3,4-dihydroquinolin-2(1H)-one is reduced using zinc dust and ammonium chloride.
-
Procedure: To a solution of 6-nitro-3,4-dihydroquinolin-2(1H)-one in a suitable solvent (e.g., ethanol/water mixture), zinc dust and ammonium chloride are added portion-wise at room temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). Upon completion, the reaction mixture is filtered to remove the zinc residue, and the filtrate is concentrated under reduced pressure. The resulting crude product is then purified by column chromatography to yield 6-amino-3,4-dihydroquinolin-2(1H)-one.
Step 2: Synthesis of this compound (Compound 35)
The final step involves the diazotization of 5-amino-2-methylphenol and subsequent coupling with the previously synthesized N-cyclopentylbenzenesulfonamide derivative. Correction: The provided search results do not contain the full detailed synthesis of this compound (4-((4-cyclopentyl-3-nitrophenyl)diazenyl)-2-methylphenol). The referenced scheme from Liu et al., 2018, is for a different series of compounds. A general, plausible synthesis based on the structure of this compound is provided below.
Plausible Synthesis Route:
Step 2a: Diazotization of 4-cyclopentyl-3-nitroaniline
-
Procedure: 4-cyclopentyl-3-nitroaniline is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.
Step 2b: Azo coupling with 2-methylphenol
-
Procedure: In a separate flask, 2-methylphenol is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide solution) and cooled to 0-5 °C. The freshly prepared diazonium salt solution from Step 2a is then added slowly to the 2-methylphenol solution with vigorous stirring, while maintaining the low temperature and alkaline pH. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is neutralized with a suitable acid, leading to the precipitation of the crude this compound. The precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel to afford pure this compound.
Quantitative Data
This compound is a potent inhibitor of both BRD4 bromodomains, exhibiting nanomolar efficacy. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Assay | Reference |
| IC₅₀ for BRD4 BD1 | 49 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [2] |
| IC₅₀ for BRD4 BD2 | 32 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [2] |
| Selectivity | ~30-fold higher for BRD4 over other BET family members | Not specified | [1] |
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects by inhibiting the function of BRD4, a key transcriptional coactivator. This inhibition has significant downstream consequences on inflammatory signaling pathways, most notably the TLR3 and NF-κB pathways.
TLR3 Signaling Pathway Inhibition
Toll-like receptor 3 (TLR3) is a pattern recognition receptor that recognizes double-stranded RNA, a molecular pattern associated with viral infections. Activation of TLR3 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and interferons. BRD4 is a critical component in the transcriptional activation of genes downstream of TLR3. This compound has been shown to effectively block the TLR3-dependent innate immune gene program.[3]
Caption: this compound inhibits the TLR3 signaling pathway by blocking BRD4.
NF-κB Signaling Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a central role in regulating the immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, including those from the TLR3 pathway, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus, where it binds to the promoters of target inflammatory genes. BRD4 is a critical coactivator for NF-κB-mediated transcription. It binds to acetylated RelA (p65), a key subunit of NF-κB, and recruits the transcriptional machinery to initiate gene expression. This compound disrupts the interaction between BRD4 and acetylated RelA, thereby suppressing the expression of NF-κB target genes.
Caption: this compound disrupts NF-κB signaling by preventing BRD4 binding.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of BRD4. Its ability to disrupt the interaction between BRD4 and acetylated histones and transcription factors, particularly in the context of TLR3 and NF-κB signaling, makes it an invaluable chemical probe for studying the role of BET proteins in health and disease. The detailed structural, synthetic, and mechanistic information provided in this guide serves as a comprehensive resource for researchers in the fields of chemical biology and drug discovery. The continued investigation of this compound and similar compounds holds promise for the development of novel therapeutics for a range of inflammatory and malignant disorders.
References
ZL0454: A Technical Guide to its Function in Gene Regulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the function of ZL0454 in gene regulation. This compound is a potent and selective small-molecule inhibitor of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader that plays a crucial role in the transcriptional regulation of genes involved in inflammation, cancer, and other diseases. This document summarizes the mechanism of action of this compound, presents quantitative data from key experiments, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.
Core Mechanism of Action
This compound functions as a competitive inhibitor of the bromodomains (BDs) of BRD4, with a high degree of selectivity over other members of the bromodomain and extra-terminal domain (BET) family of proteins[1][2][3]. BRD4 utilizes its two N-terminal bromodomains, BD1 and BD2, to recognize and bind to acetylated lysine residues on histones and other proteins, including transcription factors[4][5]. This interaction is critical for the recruitment of the transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.
By binding to the acetyl-lysine binding pockets of BRD4's bromodomains, this compound effectively displaces BRD4 from chromatin. This disruption prevents the formation of a stable preinitiation complex and subsequent transcriptional elongation, leading to the suppression of BRD4-dependent gene expression.
Quantitative Data on this compound's Effects
The inhibitory effects of this compound on gene expression have been quantified in various studies, particularly in the context of innate inflammation in airway epithelial cells.
Table 1: Effect of this compound on Poly(I:C)-Induced Gene Expression in hSAECs
| Gene | Fold Change (Poly(I:C) alone) | Fold Change (Poly(I:C) + this compound) | Reference |
| SNAI1 | 17-fold increase | < 3-fold increase | |
| ZEB1 | 8.6-fold increase | < 2-fold increase | |
| VIM | 56-fold increase | 8.6-fold increase | |
| COL1A | 6.2-fold increase | 1.8-fold increase | |
| FN1 | 129-fold increase | 20.4-fold increase | |
| MMP9 | 19.5-fold increase | 4.3-fold increase | |
| IL6 | 52-fold increase | 8.5-fold increase |
Table 2: Effect of this compound on Protein Abundance in hSAECs
| Protein | Condition | Change in Abundance | Reference |
| IFRD1 | This compound alone | 8-fold decrease | |
| ATP11A | RSV + this compound vs. RSV alone | ~75% increase | |
| SRSF1 | This compound alone | ~50% decrease | |
| SRSF9 | This compound alone | ~50% decrease | |
| PPIH | This compound alone | ~50% decrease |
Key Functions of this compound in Gene Regulation
Inhibition of Inflammatory Gene Expression
A primary function of this compound is the suppression of pro-inflammatory gene expression. In the context of viral infections, such as by Respiratory Syncytial Virus (RSV), or stimulation with viral mimics like polyinosinic:polycytidylic acid (poly(I:C)), BRD4 is recruited to the promoters of inflammatory genes through its interaction with transcription factors like NF-κB/RelA. This compound blocks this interaction, thereby inhibiting the transcription of a wide range of inflammatory cytokines and chemokines.
Modulation of Alternative Splicing
Recent evidence indicates that this compound's influence on gene regulation extends beyond transcriptional initiation. BRD4 has been shown to interact with components of the spliceosome, and its inhibition by this compound alters the splicing landscape of cells. This leads to changes in mRNA isoforms of genes involved in the innate immune response and the unfolded protein response (UPR). For instance, this compound treatment can induce isoform switching in genes such as X-Box Binding Protein 1 (XBP1) and Interferon-related Developmental Regulator 1 (IFRD1).
Regulation of the TLR3-NFκB Signaling Pathway
The Toll-like receptor 3 (TLR3) pathway, which recognizes double-stranded RNA viruses, is a key initiator of the innate immune response. Upon activation, TLR3 signaling culminates in the activation of the NF-κB transcription factor. BRD4 is a critical coactivator for NF-κB-mediated transcription. This compound modulates this pathway by preventing BRD4 from binding to acetylated RelA, a subunit of NF-κB, thereby inhibiting the expression of NF-κB target genes.
Experimental Protocols
Cell Culture and Treatment
Human small airway epithelial cells (hSAECs) are a commonly used model to study the effects of this compound.
-
Cell Culture: hSAECs are cultured in Small Airway Growth Medium (SAGM) and incubated at 37°C with 5% CO2 until confluent.
-
This compound Preparation: this compound is dissolved in dimethylsulfoxide (DMSO) to create a stock solution.
-
Treatment: For experiments, this compound is added to the cell culture medium at a final concentration, typically 10 µM. Cells are often pre-treated with this compound for 18 hours before stimulation or infection. A vehicle control (DMSO) is run in parallel.
-
Stimulation/Infection: Cells are stimulated with poly(I:C) (a TLR3 agonist) at a concentration of 50 µg/ml or infected with a virus like RSV at a specific multiplicity of infection (MOI), for example, an MOI of 1.
-
Harvesting: Cells are harvested at a specified time point post-stimulation/infection, for instance, 24 hours, for subsequent analysis.
Chromatin Immunoprecipitation (ChIP)
ChIP assays are used to determine the binding of BRD4 to specific gene promoters.
-
Cross-linking: Proteins are cross-linked to DNA using formaldehyde.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to BRD4 is used to immunoprecipitate the BRD4-DNA complexes.
-
DNA Purification: The DNA is purified from the immunoprecipitated complexes.
-
Analysis: The amount of specific promoter DNA is quantified using quantitative PCR (qPCR) to determine the enrichment of BRD4 at that location.
RNA Sequencing and Proteomic Analysis
To understand the global effects of this compound on gene expression and protein abundance, high-throughput methods are employed.
-
RNA-Sequencing (RNA-seq): This technique is used to profile the entire transcriptome of the cells, allowing for the identification of differentially expressed genes and alternative splicing events upon this compound treatment.
-
Data-Independent Analysis - Parallel Accumulation-Serial Fragmentation (DIA-PASEF): This is a mass spectrometry-based proteomics approach used to quantify changes in the abundance of thousands of proteins in response to this compound.
Conclusion
This compound is a valuable research tool and a potential therapeutic agent that functions by selectively inhibiting BRD4. Its primary role in gene regulation involves the suppression of inflammatory gene transcription through the disruption of BRD4's interaction with the transcriptional machinery. Furthermore, emerging evidence highlights its role in the modulation of alternative splicing, adding another layer to its regulatory functions. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting the BRD4 pathway with inhibitors like this compound.
References
- 1. Frontiers | Bromodomain-containing Protein 4 regulates innate inflammation via modulation of alternative splicing [frontiersin.org]
- 2. Bromodomain-containing Protein 4 Regulates Innate Inflammation in Airway Epithelial Cells via Modulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
ZL0454: A Technical Guide to a Selective BRD4 Inhibitor in Airway Inflammation Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
ZL0454 is a potent and selective small-molecule inhibitor of Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins. BRD4 acts as an epigenetic reader, recognizing acetylated lysine residues on histones and other proteins, thereby playing a crucial role in the regulation of gene transcription. In the context of airway inflammation, particularly in response to viral mimics like polyinosinic:polycytidylic acid (poly(I:C)), BRD4 is a key mediator of the inflammatory response. This guide provides a comprehensive overview of the research applications of this compound, focusing on its mechanism of action, experimental protocols, and quantitative effects on inflammatory signaling pathways.
Mechanism of Action
This compound functions as a competitive inhibitor, binding to the acetyl-lysine (KAc) binding pockets of the two tandem bromodomains (BD1 and BD2) of BRD4 with high affinity.[1][2] This binding action prevents BRD4 from interacting with acetylated histones and transcription factors, most notably NF-κB/RelA.[3][4] The NF-κB signaling pathway is a central regulator of innate immunity and inflammation. Upon activation by stimuli such as viral double-stranded RNA (dsRNA), mimicked by poly(I:C) which activates Toll-like receptor 3 (TLR3), NF-κB translocates to the nucleus and recruits BRD4 to the promoters of pro-inflammatory genes.[3] BRD4, in turn, facilitates transcriptional elongation by recruiting the positive transcription elongation factor b (P-TEFb) complex, leading to the expression of cytokines, chemokines, and other inflammatory mediators. This compound disrupts this cascade by displacing BRD4 from chromatin, thereby suppressing the transcription of NF-κB target genes. Furthermore, research indicates that BRD4 inhibition by this compound can modulate alternative splicing of genes involved in the innate immune response.
Quantitative Data Summary
The inhibitory activity and cellular effects of this compound have been quantified in several studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| BRD4 BD1 | TR-FRET | 49 | |
| BRD4 BD2 | TR-FRET | 32 |
Table 2: Effect of this compound on Poly(I:C)-Induced Gene Expression in Human Small Airway Epithelial Cells (hSAECs)
| Gene | Poly(I:C) Fold Induction | Fold Induction with this compound (10 µM) | Reference |
| SNAI1 | 17 | < 3 | |
| ZEB1 | 8.6 | < 2 | |
| VIM | 56 | 8.6 | |
| COL1A | 6.2 | 1.8 | |
| FN1 | 129 | 20.4 | |
| MMP9 | 19.5 | 4.3 | |
| IL6 | 52 | 8.5 | |
| H3K122ac | 9.2 | ~1 |
Key Experimental Protocols
This section provides detailed methodologies for key experiments frequently performed in the study of this compound.
Cell Culture and Treatment with Poly(I:C) and this compound
Cell Line: Human Small Airway Epithelial Cells (hSAECs) are a commonly used and relevant cell line for studying airway inflammation.
Protocol:
-
Culture hSAECs in an appropriate growth medium (e.g., Small Airway Epithelial Cell Growth Medium) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in multi-well plates at a density suitable for the downstream assay.
-
Allow cells to adhere and grow to a desired confluency (typically 70-80%).
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat the cells by adding this compound (final concentration typically 10 µM) or vehicle (DMSO) to the culture medium. Incubate for a specified period, often overnight (18-24 hours).
-
Stimulate the cells by adding poly(I:C) (final concentration typically 10 µg/mL) to the culture medium.
-
Incubate for the desired time (e.g., 4 hours for gene expression analysis).
-
Harvest the cells for downstream analysis (e.g., RNA extraction, protein lysis).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To quantify the mRNA levels of target genes involved in the inflammatory response.
Protocol:
-
RNA Extraction: Extract total RNA from treated and control hSAECs using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qRT-PCR:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Perform the qPCR reaction in a real-time PCR detection system using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BRD4 Binding
Objective: To determine the in vitro binding affinity (IC50) of this compound to BRD4 bromodomains.
Protocol:
-
Reagents: Obtain purified recombinant BRD4 BD1 or BD2 protein, a biotinylated histone H4 peptide (acetylated), a Europium-labeled anti-tag antibody (e.g., anti-GST), and a Streptavidin-conjugated acceptor fluorophore (e.g., APC).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT).
-
Inhibitor Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Setup (384-well plate):
-
Add the BRD4 protein, biotinylated histone peptide, and this compound (or vehicle) to the wells.
-
Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for binding.
-
Add the Europium-labeled antibody and Streptavidin-APC.
-
Incubate at room temperature for another defined period (e.g., 60 minutes) in the dark.
-
-
Measurement: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths after a time delay.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Objective: To assess the cytotoxicity of this compound by measuring apoptosis and necrosis.
Protocol:
-
Cell Treatment: Treat hSAECs with varying concentrations of this compound (e.g., 0, 10, 20, 30, 40 µM) for a specified duration (e.g., overnight).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cell pellet with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V conjugated to a fluorophore (e.g., FITC or PE) and PI to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add more binding buffer to each sample.
-
Analyze the samples on a flow cytometer.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls for setting up compensation and gates.
-
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound in inhibiting poly(I:C)-induced inflammation.
Experimental Workflow for Screening BRD4 Inhibitors
Caption: A typical experimental workflow for screening BRD4 inhibitors like this compound.
Logical Relationship: Structure-Based Design of this compound
Caption: Logical relationship illustrating the structure-based design of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation–Driven Airway Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Molecular Antagonists of the Bronchiolar Epithelial NFκB-Bromodomain-Containing Protein 4 (BRD4) Pathway in Viral-induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to ZL0454 in Cancer Research
This guide provides a comprehensive overview of this compound, a potent and selective small-molecule inhibitor of Bromodomain-containing protein 4 (BRD4). BRD4 is a critical epigenetic reader and transcriptional regulator implicated in the pathogenesis of various diseases, including cancer.[1][2] This document summarizes the known mechanism of action, quantitative data, relevant signaling pathways, and detailed experimental protocols associated with the study of this compound.
Core Mechanism of Action
This compound is a competitive inhibitor that targets the two tandem bromodomains (BD1 and BD2) of BRD4.[1][3] These domains are responsible for recognizing and binding to acetylated lysine residues on histone proteins, a key step in activating the transcription of target genes. By occupying the acetyl-lysine binding pockets, this compound effectively displaces BRD4 from chromatin.[3] This prevents the recruitment of the transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), leading to the suppression of key oncogenes such as c-MYC and FOSL1.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound. The primary data focuses on its high-affinity binding to BRD4 and its selectivity over other bromodomain-containing proteins.
Table 1: this compound Binding Affinity and Selectivity
| Target | Assay Type | IC50 Value | Selectivity | Reference |
| BRD4 BD1 | TR-FRET | 49 nM | - | |
| BRD4 BD2 | TR-FRET | 32 nM | - | |
| BRD4 (BD1/BD2) | TR-FRET | ~50 nM | - | |
| BRD2 | - | - | 16- to 57-fold lower affinity than BRD4 | |
| BRD3 | - | - | 50- to 90-fold lower affinity than BRD4 | |
| BRDT | - | - | 70- to 120-fold lower affinity than BRD4 |
IC50 values represent the concentration of this compound required to inhibit 50% of BRD4 bromodomain binding activity. TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer.
Table 2: Cellular Effects of this compound
| Cell Line | Cell Type | Assay | Effect | Concentration | Reference |
| hSAEC | Human Small Airway Epithelial | Annexin V/PE Staining | No apparent cytotoxicity or increase in apoptosis/necrosis | Up to 40 µM |
Note: As of the latest available data, specific IC50 values for the anti-proliferative or cytotoxic effects of this compound on cancer cell lines have not been published. The primary characterization has been in the context of inflammation in non-cancerous cell lines.
Signaling Pathways Modulated by this compound
This compound's inhibition of BRD4 disrupts critical cancer-related signaling pathways at the transcriptional level.
Beyond direct effects on tumor cells, BRD4 inhibition can also modulate the tumor microenvironment.
Experimental Protocols & Workflows
This section details common methodologies used to characterize BRD4 inhibitors like this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay is used to quantify the binding affinity of an inhibitor to its target protein.
Protocol:
-
Reagents : Biotinylated BRD4 bromodomain protein (BD1 or BD2), a fluorescently-labeled acetylated histone peptide ligand (e.g., H4K5/8/12/16ac), Europium-labeled streptavidin (donor fluorophore), and an APC-labeled antibody against the peptide tag (acceptor fluorophore).
-
Reaction Setup : Combine the BRD4 protein, histone peptide, and varying concentrations of this compound in a microplate well.
-
Incubation : Allow the components to incubate at room temperature to reach binding equilibrium.
-
Detection Reagents : Add the Europium-streptavidin and APC-antibody solution.
-
Measurement : Read the plate on a TR-FRET-capable reader. The signal is generated when the donor and acceptor are in close proximity (i.e., when BRD4 is bound to the histone peptide).
-
Data Analysis : The inhibitor displaces the peptide, reducing the FRET signal. Plot the signal versus inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
Western Blotting
This technique is used to detect changes in the expression levels of specific proteins following this compound treatment.
Protocol:
-
Cell Culture and Lysis : Culture cancer cells and treat with various concentrations of this compound for a specified time. Harvest and lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., c-MYC, cleaved PARP, Bcl-2) overnight at 4°C.
-
Washing and Secondary Antibody : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Normalize to a loading control like β-actin or GAPDH.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment : Treat cancer cells with this compound for the desired duration.
-
Cell Harvesting : Collect both adherent and floating cells and wash with cold PBS.
-
Staining : Resuspend cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.
-
Incubation : Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry : Analyze the stained cells on a flow cytometer.
-
Data Analysis :
-
Annexin V- / PI- cells are viable.
-
Annexin V+ / PI- cells are in early apoptosis.
-
Annexin V+ / PI+ cells are in late apoptosis or necrosis.
-
Annexin V- / PI+ cells are necrotic. Quantify the percentage of cells in each quadrant.
-
Conclusion
This compound is a valuable chemical probe for studying the function of BRD4. It exhibits high potency with nanomolar affinity for BRD4's bromodomains and excellent selectivity over other BET family members. While its mechanism of suppressing inflammatory gene expression is well-documented, public data on its direct anti-proliferative and cytotoxic effects in cancer cell lines is currently lacking. The finding that it is non-toxic to hSAECs at high concentrations suggests it may have a favorable therapeutic window, but this requires direct investigation in cancer models. Future research should focus on establishing the IC50 values of this compound across a panel of cancer cell lines and evaluating its in vivo efficacy in preclinical cancer models to validate its potential as a therapeutic agent.
References
ZL0454: A Technical Guide for Studying Inflammation Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ZL0454, a potent and selective inhibitor of Bromodomain-containing protein 4 (BRD4), for the investigation of inflammation pathways. This compound serves as a critical tool for dissecting the role of BRD4 in inflammatory gene expression and cellular processes.
Core Mechanism of Action
This compound is a competitive inhibitor of the bromodomains of BRD4, with high selectivity over other members of the bromodomain and extra-terminal domain (BET) family of proteins.[1] It functions by binding to the acetyl-lysine binding pockets of BRD4's two bromodomains (BD1 and BD2), thereby preventing BRD4 from interacting with acetylated histones and transcription factors, such as NF-κB p65/RelA.[1][2] This disruption of protein-protein interactions inhibits the formation of stable preinitiation complexes and subsequent transcriptional elongation of pro-inflammatory genes.[3]
Signaling Pathway Modulated by this compound
This compound has been shown to effectively block the Toll-like receptor 3 (TLR3)-dependent innate immune response. Upon activation by viral mimics like polyinosinic:polycytidylic acid (poly(I:C)), TLR3 signaling converges on transcription factors like NF-κB and IRF, which in turn recruit BRD4 to promote the expression of inflammatory cytokines, chemokines, and interferons.[1] this compound intervenes by preventing BRD4 from binding to these activated transcription factors, thereby dampening the inflammatory cascade.
Quantitative Data Summary
The following tables summarize the quantitative data reported for this compound in various experimental settings.
Table 1: Inhibitory Potency of this compound
| Assay Type | Parameter | Value | Cell Line | Reference |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50 (BD1) | ~50 nM | - | |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50 (BD2) | ~50 nM | - | |
| Poly(I:C)-induced CIG5 Expression | IC50 | 200 nM | hSAECs |
Table 2: Effect of this compound on Gene Expression in hSAECs Stimulated with Poly(I:C)
| Gene | Fold Induction (Poly(I:C) only) | Fold Induction (Poly(I:C) + this compound) | Reference |
| SNAI1 | 17-fold | < 3-fold | |
| ZEB1 | 8.6-fold | < 2-fold | |
| VIM | 56-fold | 8.6-fold | |
| COL1A | 6.2-fold | 1.8-fold | |
| FN1 | 129-fold | 20.4-fold | |
| MMP9 | 19.5-fold | 4.3-fold | |
| IL6 | 52-fold | 8.5-fold |
Key Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Cell Culture and Treatment
-
Cell Line: Human Small Airway Epithelial Cells (hSAECs), immortalized using human Telomerase/CDK4, are a commonly used model.
-
Culture Media: Grow hSAECs in SAGM Small Airway Growth Medium.
-
This compound Preparation: Dissolve this compound in dimethylsulfoxide (DMSO) to create a stock solution. Further dilute in cell culture media to a final concentration of 10 µM.
-
Treatment Protocol:
-
Pre-treat cells with 10 µM this compound or vehicle (DMSO) for 18 hours prior to stimulation.
-
Stimulate cells with an inflammatory agent (e.g., poly(I:C) at 10 µg/mL or Respiratory Syncytial Virus (RSV) at a multiplicity of infection (MOI) of 1).
-
Continue to include this compound or vehicle in the media during the stimulation period.
-
Harvest cells for downstream analysis at a specified time point (e.g., 24 hours post-stimulation).
-
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Isolate total RNA from harvested cells using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe RNA into cDNA.
-
qRT-PCR Reaction: Perform qRT-PCR using gene-specific primers for target genes (e.g., IL6, CIG5) and a housekeeping gene (e.g., PPIA) for normalization.
-
Data Analysis: Calculate the fold change in gene expression using the ΔΔCt method.
RNA-Sequencing and Alternative Splicing Analysis
-
Library Preparation: Prepare sequencing libraries from extracted RNA.
-
Sequencing: Perform high-throughput sequencing.
-
Data Analysis:
-
Align reads to a reference genome.
-
Quantify gene and transcript expression.
-
Perform differential expression analysis to identify genes affected by this compound treatment.
-
Utilize specialized software to analyze alternative splicing events, such as intron retention and isoform switching.
-
Proteomics (diaPASEF)
-
Protein Extraction and Digestion: Lyse cells and digest proteins into peptides.
-
LC-MS/MS Analysis: Analyze peptide samples using Data Independent Analysis - Parallel Acquisition Serial Fragmentation (diaPASEF) mass spectrometry.
-
Data Analysis: Quantify protein abundances using software such as DIA-NN. Perform differential abundance analysis to identify proteins whose levels are altered by this compound.
Conclusion
This compound is a valuable chemical probe for elucidating the role of BRD4 in inflammatory processes. Its high selectivity and potent inhibitory activity make it an excellent tool for both in vitro and in vivo studies. This guide provides a foundational understanding of its mechanism, application, and the types of data that can be generated to advance research in inflammation and drug discovery.
References
- 1. Bromodomain-containing Protein 4 Regulates Innate Inflammation in Airway Epithelial Cells via Modulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bromodomain-containing Protein 4 regulates innate inflammation via modulation of alternative splicing [frontiersin.org]
- 3. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation–Driven Airway Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of ZL0454 in Fibrosis Research
Fibrosis, a pathological process characterized by the excessive accumulation of extracellular matrix, leads to organ scarring and dysfunction, representing a significant global health burden with limited therapeutic options. A growing body of research has identified the epigenetic reader Bromodomain-containing protein 4 (BRD4) as a critical mediator in the signaling pathways that drive inflammation and fibrosis. This compound, a novel and highly selective small-molecule inhibitor of BRD4, has emerged as a promising therapeutic candidate, demonstrating potent anti-fibrotic effects in preclinical models. This document provides a comprehensive technical overview of this compound, its mechanism of action, and its role in fibrosis research.
Core Mechanism of Action: Targeting the BRD4-NF-κB Axis
This compound exerts its anti-fibrotic effects by selectively targeting the bromodomains of BRD4, a key transcriptional coactivator. In fibrotic diseases, various stimuli, including viral patterns (like poly(I:C)) and pro-fibrotic cytokines, trigger innate inflammatory responses.[1][2][3] This leads to the activation of the NF-κB/RelA transcription factor, which then forms a complex with BRD4.[1][2] The BRD4-RelA complex is recruited to the promoters of pro-inflammatory and pro-fibrotic genes, activating BRD4's intrinsic histone acetyltransferase (HAT) activity. This activity, particularly the acetylation of histone H3 at lysine 122 (H3K122Ac), promotes chromatin decompaction and enhances the transcription of genes that drive the fibrotic process.
This compound, with its cyclopentylbenzenesulfonamide scaffold, efficiently fits into the acetyl-lysine binding pockets of BRD4's bromodomains (BD1 and BD2), with a 16- to 57-fold higher selectivity for BRD4 over other BET family members like BRD2. This binding competitively inhibits the recruitment of the BRD4-RelA complex to chromatin, thereby disrupting the transcriptional program that leads to key pathological events in fibrosis:
-
Inhibition of Epithelial-Mesenchymal Transition (EMT): this compound blocks the TGF-β-induced growth program, preventing the transition of epithelial cells into mesenchymal cells, a critical step in the genesis of fibrosis.
-
Prevention of Myofibroblast Expansion: The inhibitor prevents the expansion of the α-SMA+/COL1A+ myofibroblast population, the primary cell type responsible for excessive collagen deposition.
-
Suppression of Pro-inflammatory Cytokine Production: By blocking the NF-κB pathway, this compound reduces the expression of key inflammatory cytokines and chemokines that fuel the fibrotic cascade.
// Pathways "Viral PAMPs (poly I:C)" -> TLR3; "TGF-β" -> NFkB_RelA; TLR3 -> NFkB_RelA; NFkB_RelA -> BRD4_RelA; BRD4 -> BRD4_RelA; BRD4_RelA -> HAT; HAT -> Transcription; Transcription -> Inflammation; Transcription -> EMT; EMT -> Myofibroblast; Myofibroblast -> Fibrosis;
// Inhibition this compound -> BRD4_RelA [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2.0]; } END_DOT
Quantitative Data on Efficacy
Preclinical studies have consistently demonstrated the potent anti-fibrotic activity of this compound, particularly in models of airway remodeling and pulmonary fibrosis. This compound has proven more effective than non-selective BET inhibitors at equivalent doses.
Table 1: In Vivo Efficacy of this compound in Poly(I:C)-Induced Airway Fibrosis Model
| Parameter | Control (PBS) | Poly(I:C) Treated | Poly(I:C) + this compound | Outcome of this compound Treatment | Reference |
| Body Weight | Stable | Significant Loss | Loss Prevented | Mitigated disease-induced weight loss | |
| Lung Resistance (R) | Baseline | Elevated | Reduced to Baseline | Reversed airway hyperresponsiveness | |
| Lung Elastance (H) | Baseline | Elevated | Reduced to Baseline | Reversed lung stiffness | |
| Lung Compliance | Baseline | Significantly Decreased | Increased to Baseline | Restored lung function | |
| Collagen Deposition | Minimal | Increased | Significantly Reduced | Inhibited fibrotic tissue formation | |
| α-SMA+ Myofibroblasts | Low | Expanded Population | Expansion Blocked | Prevented key cellular driver of fibrosis |
Table 2: Molecular Efficacy of this compound in Human Small Airway Epithelial Cells (hSAECs)
| Molecular Target | Condition | Effect of this compound | Potency (IC50) | Reference |
| IL-6 Expression | Poly(I:C) Stimulated | Potent Inhibition | ~10-100 nM | |
| CIG5 Expression | Poly(I:C) Stimulated | Potent Inhibition | ~10-100 nM | |
| H3K122Ac Formation | Poly(I:C) Stimulated | Reduced to control levels | Not specified | |
| BRD4-Pol II Binding | Poly(I:C) Stimulated | Disrupted Complex Formation | Not specified |
Experimental Protocols
The anti-fibrotic potential of this compound has been validated through rigorous in vivo and in vitro experimental models.
In Vivo Model: Poly(I:C)-Induced Airway Remodeling and Fibrosis
This model replicates fibrosis driven by repetitive viral-like inflammation.
-
Animals: C57BL/6 mice are typically used.
-
Induction of Fibrosis: Mice receive repetitive intranasal challenges of the Toll-like receptor 3 (TLR3) agonist polyinosinic:polycytidylic acid (poly(I:C)). A common regimen is 5 µg of poly(I:C) administered every other day for a period of weeks.
-
This compound Administration: this compound is administered via intraperitoneal (i.p.) injection, often at a dose of 10-20 mg/kg, concurrently with the poly(I:C) challenges.
-
Efficacy Assessment:
-
Lung Physiology: Airway hyperresponsiveness and lung compliance are measured using a FlexiVent system to assess changes in response to methacholine challenges.
-
Fibrosis Quantification: Lung fibrosis is assessed non-invasively using micro-computed tomography (micro-CT) to measure changes in lung tissue density. Collagen deposition is visualized and quantified using second harmonic generation microscopy and histologically with Masson's trichrome staining.
-
Cellular Analysis: Expansion of myofibroblast populations (α-SMA+/COL1A+) is quantified using immunofluorescence microscopy on lung tissue sections.
-
In Vitro Model: hSAEC Inflammation Assay
This assay is used to determine the molecular efficacy and potency of this compound in a relevant human cell type.
-
Cell Culture: Human small airway epithelial cells (hSAECs) are cultured to confluence.
-
Inhibition: Cells are pre-treated with a dose range of this compound (e.g., 0.01 nM to 100 µM) for 24 hours.
-
Stimulation: The inflammatory response is induced by treating the cells with poly(I:C) (10 µg/mL) for 4 hours.
-
Analysis:
-
Gene Expression: The expression of innate immune and inflammatory genes, such as IL6 and CIG5, is quantified using quantitative real-time PCR (qRT-PCR) to determine the IC50 of the inhibitor.
-
Protein Analysis: Western blotting or immunofluorescence microscopy is used to measure the inhibition of specific protein markers, such as the formation of H3K122Ac.
-
Conclusion and Future Outlook
This compound has been robustly characterized as a potent and highly selective BRD4 inhibitor with significant anti-fibrotic properties. Its mechanism of action, centered on the disruption of the BRD4-RelA transcriptional complex, effectively links the inhibition of innate inflammation to the amelioration of fibrosis. Preclinical data, primarily from models of pulmonary fibrosis, are compelling, showing that this compound can reverse airway hyperresponsiveness, increase lung compliance, and reduce collagen deposition more effectively than less selective BET inhibitors.
The high selectivity of this compound for BRD4 may offer an improved safety profile compared to pan-BET inhibitors, mitigating potential off-target effects. These characteristics position this compound as a strong candidate for further development as a therapeutic for fibrotic diseases. Future research should focus on evaluating the efficacy of this compound in other forms of organ fibrosis, such as hepatic, renal, and cardiac fibrosis, and advancing this promising molecule towards clinical investigation.
References
- 1. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation-Driven Airway Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation–Driven Airway Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
ZL0454: A Potent BRD4 Inhibitor with Antiviral Activity Against Respiratory Syncytial Virus (RSV)
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants and the elderly. The development of effective antiviral therapies remains a critical public health priority. Recent research has identified the epigenetic reader Bromodomain-containing protein 4 (BRD4) as a key host factor involved in the RSV life cycle and the inflammatory response to infection. ZL0454, a highly selective small-molecule inhibitor of BRD4, has emerged as a promising candidate for anti-RSV therapy. This technical guide provides a comprehensive overview of the antiviral properties of this compound against RSV, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Mechanism of Action: Targeting the Host Epigenetic Machinery
This compound exerts its antiviral effects not by directly targeting viral components, but by inhibiting the host protein BRD4.[1][2] BRD4 is a member of the bromodomain and extraterminal domain (BET) family of proteins that plays a crucial role in regulating gene expression by binding to acetylated histones and recruiting transcriptional machinery.[3][4]
In the context of RSV infection, BRD4 is a key coordinator of the innate immune response.[2] Upon viral infection, BRD4 is recruited to a complex of transcription factors, including NF-κB, polymerases, and histones, to rapidly trigger the expression of pro-inflammatory cytokines and interferons. This compound, by competitively binding to the bromodomains of BRD4, prevents its association with acetylated histones and the transcriptional apparatus. This disruption of the BRD4-mediated gene regulatory network leads to a significant reduction in the expression of RSV-inducible genes that control cytokine production, interferon signaling, and extracellular matrix remodeling.
Studies have shown that this compound effectively blocks the formation of the BRD4 complex with RNA Polymerase II and histones, thereby inhibiting the production of chemokines that attract neutrophils to the site of infection. Furthermore, this compound has been observed to reverse many of the RSV-stimulated changes in the BRD4 interactome, affecting proteins involved in transcriptional coactivation, nuclear pore constitution, and mRNA splicing.
Quantitative Assessment of Antiviral Efficacy
The following table summarizes the available quantitative data on the inhibitory activity of this compound against RSV-induced gene expression. While direct EC50 or IC50 values for viral replication are not extensively reported in the reviewed literature, the data on cytokine inhibition provides a strong indication of its potential antiviral efficacy.
| Parameter | Cell Line | Assay | Inhibitor Concentration | Effect | Reference |
| IL-6 mRNA Expression | hSAECs | qRT-PCR | 10 µM | Significant inhibition of ~190-fold RSV-induced increase | |
| MX1 mRNA Expression | hSAECs | qRT-PCR | 10 µM | Significant inhibition of ~55-fold RSV-induced increase | |
| BRD4-dependent genes | hSAECs | RNA-Seq | 10 µM | Modulation of RSV-inducible gene regulatory networks | |
| Chemokine Production | hSAECs | - | Submicromolar IC50 | Complete blockage of inducible epithelial chemokine production | |
| Mesenchymal Gene Expression (SNAI1, ZEB1, VIM, etc.) | hSAECs | qRT-PCR | 10 µM | Significant reduction of poly(I:C)-induced increases |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used to evaluate the antiviral properties of this compound.
Cell Culture and Viral Infection
-
Cell Lines: Human small airway epithelial cells (hSAECs) and A549 cells are commonly used models for RSV infection. hSAECs, immortalized with human telomerase/CDK4, are a well-established in vitro model that mimics the genomic and proteomic responses of primary small airway cells.
-
Virus: Sucrose-cushion purified RSV Long strain is typically used for infections.
-
Infection Protocol: Cells are infected with RSV at a multiplicity of infection (MOI) of 1 for a duration of 24 hours. For inhibitor studies, cells are pre-treated with this compound (e.g., 10 µM) for a specified period (e.g., 12 hours) before and during infection.
Quantitative Real-Time PCR (qRT-PCR)
This technique is used to measure the effect of this compound on the expression of RSV-induced genes.
-
RNA Extraction: Total RNA is isolated from mock-infected, RSV-infected, and this compound-treated RSV-infected cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification with primers specific for target genes (e.g., IL-6, MX1) and a housekeeping gene for normalization.
-
Data Analysis: The relative fold change in gene expression is calculated using the ΔΔCt method.
Affinity Purification-Mass Spectrometry (AP-MS)
This method is employed to identify the proteins that interact with BRD4 in the presence and absence of RSV infection and this compound treatment.
-
Cell Lysis: Cells are harvested in a non-denaturing lysis buffer to preserve protein complexes.
-
Immunoprecipitation: BRD4 complexes are immunoprecipitated from the cell lysates using an anti-BRD4 antibody conjugated to magnetic beads. An isotype control (IgG) antibody is used as a negative control.
-
Washing: The beads are extensively washed to remove non-specifically bound proteins.
-
On-Bead Digestion: The isolated proteins are digested into peptides using trypsin.
-
Mass Spectrometry: The resulting peptides are analyzed by mass spectrometry (e.g., PASEF-MS) to identify and quantify the proteins in the BRD4 complex.
Visualizing the Molecular Landscape
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound in inhibiting RSV-induced inflammation.
Caption: General experimental workflow for evaluating this compound's anti-RSV activity.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for RSV infection through its targeted inhibition of the host epigenetic regulator BRD4. By disrupting the transcriptional response to viral infection, this compound effectively mitigates the expression of pro-inflammatory genes. The data summarized in this guide highlights its potent activity in cellular models.
Future research should focus on obtaining more extensive quantitative data, including EC50 and IC50 values against a panel of clinical RSV isolates, to better define its antiviral potency. In vivo studies in relevant animal models are also a critical next step to evaluate the efficacy, pharmacokinetics, and safety of this compound for the treatment of RSV-induced respiratory disease. The continued investigation of BRD4 inhibitors like this compound holds significant promise for the development of novel host-directed therapies for RSV and other viral infections.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
Methodological & Application
Application Notes and Protocols: ZL0454 for In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: ZL0454 is a potent and highly selective small-molecule inhibitor of Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2] BRD4 acts as an epigenetic reader, recognizing acetylated lysine residues on histones and transcription factors, thereby playing a crucial role in regulating the transcription of genes involved in inflammation and cancer.[3][4] this compound has demonstrated significant therapeutic potential in preclinical models of inflammatory diseases, particularly in the context of airway inflammation and fibrosis, by disrupting BRD4-dependent gene expression programs.[5] These notes provide detailed information on the dosage, administration, and experimental protocols for using this compound in in vivo mouse models.
Mechanism of Action: Inhibition of the TLR3-NF-κB-BRD4 Axis
This compound exerts its anti-inflammatory effects by targeting the BRD4 protein, which is a key downstream effector in inflammatory signaling pathways. In models of viral-induced airway inflammation, the Toll-like receptor 3 (TLR3) is activated by viral dsRNA mimics like polyinosinic:polycytidylic acid (poly(I:C)). This activation triggers a cascade that leads to the activation of the NF-κB/RelA transcription factor. Activated NF-κB/RelA then recruits BRD4 to the promoters of pro-inflammatory genes. BRD4, through its intrinsic histone acetyltransferase (HAT) activity and its role in recruiting the positive transcriptional elongation factor (pTEFb), facilitates the transcription of genes that drive inflammation, epithelial-mesenchymal transition (EMT), and fibrosis.
This compound competitively binds to the acetyl-lysine binding pockets of BRD4's bromodomains, preventing its association with chromatin and disrupting the formation of the transcriptional complexes necessary for inflammatory gene expression.
Application Notes
In Vivo Dosage and Administration Summary
This compound has been evaluated in mouse models of airway inflammation and fibrosis. The primary route of administration described is parenteral (intraperitoneal), as the compound has been noted to have low oral bioavailability.
Table 1: this compound Dosage for In Vivo Mouse Models
| Mouse Model | Dose Range | Route of Administration | Frequency | Duration | Key Findings | Reference |
|---|---|---|---|---|---|---|
| Chronic Toxicity Assessment | 1–50 mg/kg | Parenteral | Daily | 1 month | No significant effects on body weight, hematological measures, liver, or renal function. | |
| TLR3-Induced Airway Remodeling | Not specified, but used at "equivalent doses" to other BET inhibitors. | Parenteral | Daily (inferred) | Concurrent with poly(I:C) challenges | Reversed poly(I:C)-induced weight loss, airway hyperresponsiveness, and lung fibrosis. |
| Acute Airway Inflammation | Not specified | Intraperitoneal (ip) | Not specified | Not specified | Produced promising proof-of-concept results. | |
Experimental Protocols
Protocol 1: Chronic Toxicity Assessment of this compound in Mice
This protocol is designed to evaluate the systemic toxicity of this compound over a prolonged administration period.
1. Animals:
-
C57BL/6 mice, 8-10 weeks old.
-
House animals in a specific pathogen-free facility with ad libitum access to food and water.
-
Acclimatize animals for at least one week before the start of the experiment.
2. This compound Preparation:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO).
-
For injection, dilute the stock solution in a sterile, biocompatible carrier such as a mixture of PEG400, Tween 80, and saline. Note: The exact vehicle composition should be optimized for solubility and tolerability.
3. Dosing and Monitoring:
-
Divide mice into groups to receive vehicle control or escalating doses of this compound (e.g., 1, 10, 50 mg/kg).
-
Administer this compound or vehicle via parenteral injection (e.g., intraperitoneal) daily for 30 days.
-
Monitor and record body weight daily.
-
At the end of the study, collect blood via cardiac puncture for analysis.
4. Endpoint Analysis:
-
Hematological Measures: Perform a complete blood count (CBC) to assess white blood cells, red blood cells, and platelets.
-
Liver Function: Measure serum levels of albumin, globulin, alkaline phosphatase (ALP), and alanine aminotransferase (ALT).
-
Renal Function: Measure serum levels of creatinine and blood urea nitrogen (BUN).
Table 2: Parameters for Chronic Toxicity Evaluation
| Parameter Category | Specific Measurements |
|---|---|
| General Health | Body Weight |
| Hematology | White Blood Cells (WBC), Red Blood Cells (RBC), Platelets |
| Liver Function | Albumin, Globulin, Alkaline Phosphatase (ALP), Alanine Aminotransferase (ALT) |
| Renal Function | Creatinine, Blood Urea Nitrogen (BUN) |
Protocol 2: this compound Efficacy in a TLR3-Induced Airway Remodeling Mouse Model
This protocol details a model of chronic airway inflammation and fibrosis induced by a TLR3 agonist to test the therapeutic efficacy of this compound.
1. Experimental Workflow:
2. Induction of Airway Remodeling:
-
Anesthetize C57BL/6 mice lightly with isoflurane.
-
Administer the TLR3 agonist poly(I:C) (e.g., 10-20 µg in 50 µL of sterile saline) via intranasal instillation.
-
Repeat the poly(I:C) challenge multiple times (e.g., every 3-4 days) over several weeks to establish a chronic remodeling phenotype.
3. This compound Administration:
-
Prepare this compound for parenteral administration as described in Protocol 1.
-
On the days of poly(I:C) challenge (or daily), administer the desired dose of this compound or vehicle control. Treatment should run concurrently with the induction phase.
4. Efficacy Assessment:
-
Lung Physiology: 24-48 hours after the final challenge, assess airway hyperresponsiveness (AHR) to a bronchoconstrictor like methacholine using a system such as the FlexiVent. Measure lung resistance (R), tissue damping (G), and elastance (H).
-
Fibrosis Assessment:
-
In Vivo Imaging: Use micro-computed tomography (micro-CT) to quantify changes in lung density as an indicator of fibrosis.
-
Histopathology: Perfuse and fix lungs, embed in paraffin, and section. Stain with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition.
-
-
Molecular and Cellular Analysis:
-
Gene Expression: Isolate RNA from lung tissue and perform qRT-PCR to measure the expression of genes involved in EMT (e.g., Snai1, Zeb1, Cdh1), fibrosis (e.g., Col1a1, Fn1), and inflammation (e.g., Il6).
-
Immunohistochemistry: Stain lung sections for markers of myofibroblasts (e.g., α-SMA) and collagen (COL1A1) to assess the expansion of the myofibroblast population.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bromodomain-containing Protein 4 regulates innate inflammation via modulation of alternative splicing [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation–Driven Airway Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ZL0454 in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of the selective BRD4 inhibitor, ZL0454, in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the stability, and efficacy of this compound in experimental settings.
Physicochemical Properties and Solubility
This compound is a potent and selective inhibitor of Bromodomain-containing protein 4 (BRD4), targeting the BD1 and BD2 bromodomains with high affinity.[1][2] It is essential to understand its solubility characteristics to prepare accurate and effective solutions for in vitro and in vivo studies.
Table 1: Solubility and Storage of this compound
| Parameter | Value | Notes |
| Molecular Weight | 374.46 g/mol | |
| Solubility in DMSO | 50 mg/mL (133.53 mM) | Requires sonication and gentle warming.[1][2][3] |
| Appearance | Solid (Brown to reddish brown) | |
| Storage of Powder | -20°C for up to 3 years | |
| Storage of Stock Solution (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | Aliquoting is recommended to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 50 mg/mL (133.53 mM) stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/Hygroscopic DMSO (newly opened recommended for best results)
-
Sterile, conical-bottom polypropylene tubes
-
Ultrasonic water bath
-
Water bath or incubator set to 37°C
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing this compound: Accurately weigh the desired amount of this compound powder in a sterile conical tube. For example, to prepare 1 mL of a 50 mg/mL solution, weigh 50 mg of this compound.
-
Adding DMSO: Add the calculated volume of DMSO to the tube containing the this compound powder. For a 50 mg/mL solution, add 1 mL of DMSO.
-
Initial Mixing: Briefly vortex the tube to suspend the powder in the DMSO.
-
Warming: Place the tube in a 37°C water bath or incubator for a few minutes to aid dissolution.
-
Sonication: Transfer the tube to an ultrasonic water bath and sonicate until the solution is clear and all particulate matter has dissolved. This step is critical for achieving the maximum solubility.
-
Final Check: Visually inspect the solution to ensure it is clear and free of any undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.
Table 2: Dilution Guide for this compound Stock Solutions in DMSO
| Desired Concentration | Volume of 50 mg/mL Stock | Final Volume with Media/Buffer |
| 10 mM | 74.89 µL | 1 mL |
| 1 mM | 7.49 µL | 1 mL |
| 100 µM | 0.75 µL | 1 mL |
| 10 µM | 0.075 µL | 1 mL |
Note: The small volumes required for lower concentrations may necessitate serial dilutions for accuracy.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into cell culture media for in vitro experiments.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Appropriate cell culture medium
-
Sterile tubes for dilution
-
Calibrated pipettes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (if necessary): For low final concentrations, it is advisable to perform a serial dilution of the stock solution in DMSO or cell culture medium to ensure accurate pipetting.
-
Final Dilution: Add the required volume of the this compound stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, add 0.075 µL of the 133.53 mM (50 mg/mL) stock solution to 1 mL of cell culture medium. It is recommended to add the small volume of the stock solution to the larger volume of medium while vortexing gently to ensure rapid and even dispersion.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the this compound-treated samples.
-
Immediate Use: Use the prepared working solutions immediately. Do not store diluted solutions in cell culture medium.
Mechanism of Action and Signaling Pathway
This compound functions as a selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with a high affinity for BRD4. BRD4 acts as an epigenetic reader, recognizing and binding to acetylated lysine residues on histone tails. This interaction is crucial for the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes, leading to their expression.
In the context of inflammation, the activation of Toll-like receptor 3 (TLR3) by viral double-stranded RNA triggers a signaling cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB then recruits BRD4 to the promoters of pro-inflammatory genes, driving their transcription. This compound competitively binds to the acetyl-lysine binding pockets of BRD4, preventing its association with chromatin and thereby inhibiting the transcription of NF-κB target genes.
Figure 1: this compound inhibits the TLR3-NF-κB signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for utilizing this compound in a cell-based assay.
Figure 2: Experimental workflow for this compound preparation and use.
References
Application Notes and Protocols for Inhibiting TLR3 Signaling with ZL0454
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing ZL0454, a potent and selective inhibitor of Bromodomain-containing protein 4 (BRD4), to indirectly inhibit Toll-like receptor 3 (TLR3) signaling. Activation of TLR3 by viral double-stranded RNA (dsRNA) or its synthetic analog, polyinosinic:polycytidylic acid (poly(I:C)), triggers a signaling cascade culminating in the expression of pro-inflammatory genes. This process is critically dependent on the recruitment of the epigenetic reader BRD4 by transcription factors such as NF-κB. This compound effectively disrupts this interaction, thereby attenuating the inflammatory response. This document offers detailed protocols for in vitro and in vivo studies, quantitative data on the efficacy of this compound, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction
Toll-like receptor 3 (TLR3) is an endosomal pattern recognition receptor crucial for the innate immune response to viral infections.[1] Upon recognition of dsRNA, TLR3 initiates a signaling pathway through the adaptor protein TRIF, leading to the activation of transcription factors, primarily NF-κB and IRF3.[2][3] These transcription factors then orchestrate the expression of a wide array of pro-inflammatory cytokines, chemokines, and type I interferons.
This compound is a small molecule inhibitor that selectively targets the bromodomains of BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins.[4] BRD4 acts as a critical co-activator for transcription by binding to acetylated histones and transcription factors, thereby recruiting the transcriptional machinery to gene promoters. In the context of TLR3 signaling, activated NF-κB recruits BRD4 to the promoters of inflammatory genes, a step that is essential for their robust expression. By competitively binding to the acetyl-lysine binding pockets of BRD4, this compound prevents its recruitment by NF-κB, leading to a significant reduction in TLR3-mediated inflammatory gene expression.
These application notes detail the materials, methods, and expected outcomes for using this compound as a tool to probe and inhibit the downstream consequences of TLR3 activation.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Target | Value | Cell Type | Assay | Reference |
| IC50 | BRD4 BD1 | ~50 nM | - | TR-FRET | |
| IC50 | BRD4 BD2 | ~50 nM | - | TR-FRET | |
| IC50 | Poly(I:C)-induced ISG54 Expression | 0.86 µM | hSAECs | qRT-PCR | |
| IC50 | Poly(I:C)-induced ISG56 Expression | 0.74 µM | hSAECs | qRT-PCR | |
| IC50 | Poly(I:C)-induced IL-8 Expression | 0.49 µM | hSAECs | qRT-PCR | |
| IC50 | Poly(I:C)-induced Groβ Expression | 0.52 µM | hSAECs | qRT-PCR | |
| Effective Concentration | Inhibition of RSV-induced Inflammation | 10 µM | hSAECs | - |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of TLR3-Induced Airway Inflammation
| Animal Model | Treatment | Dosage | Route | Effect | Reference |
| C57BL/6J Mice | Poly(I:C) | - | Intranasal | Induces acute airway inflammation | |
| C57BL/6J Mice | This compound | 10 mg/kg | Intraperitoneal | Effectively blocked neutrophil accumulation and cytokine expression | |
| C57BL/6J Mice | This compound | 25 mg/kg | Intraperitoneal | Reduced vascular leakage and extracellular matrix deposition |
Signaling Pathways and Experimental Workflows
References
- 1. Human CXCL10/IP-10 ELISA Kit Elisa Kit KE00128 | Proteintech [ptglab.com]
- 2. researchgate.net [researchgate.net]
- 3. Bromodomain-containing Protein 4 Regulates Innate Inflammation in Airway Epithelial Cells via Modulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ZL0454 for Airway Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZL0454 is a potent and highly selective small-molecule inhibitor of Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2] BRD4 acts as an epigenetic reader, recognizing acetylated lysine residues on histones and transcription factors, thereby playing a crucial role in the transcriptional regulation of genes involved in inflammation and cellular plasticity.[3] In the context of airway diseases such as asthma and chronic obstructive pulmonary disease (COPD), this compound has emerged as a valuable research tool and potential therapeutic agent by effectively targeting the inflammatory cascades that drive airway remodeling and hyperresponsiveness.[1][4]
These application notes provide a comprehensive overview of the use of this compound in preclinical airway inflammation models, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for both in vitro and in vivo studies.
Mechanism of Action
This compound exerts its anti-inflammatory effects by competitively binding to the acetyl-lysine recognition pockets of BRD4's two bromodomains (BD1 and BD2), with IC50 values of 49 nM and 32 nM, respectively. This binding displaces BRD4 from chromatin, preventing the recruitment of the positive transcriptional elongation factor b (P-TEFb) and subsequent phosphorylation of RNA Polymerase II.
In airway inflammation, particularly in response to viral or allergen triggers, the NF-κB signaling pathway is a key driver. Toll-like receptor 3 (TLR3) activation by viral mimics like polyinosinic:polycytidylic acid (poly(I:C)) or allergen exposure leads to the activation of the NF-κB subunit RelA. Acetylated RelA then recruits BRD4 to the promoters of pro-inflammatory and pro-fibrotic genes. By inhibiting BRD4, this compound effectively uncouples this critical link, leading to the suppression of a broad range of downstream targets, including cytokines (e.g., IL-6), chemokines, and genes associated with epithelial-mesenchymal transition (EMT), a key process in airway remodeling.
This compound Signaling Pathway in Airway Inflammation
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative effects of this compound treatment in various airway inflammation models as reported in the literature.
Table 1: Effect of this compound on Gene Expression in Human Small Airway Epithelial Cells (hSAECs) Stimulated with poly(I:C)
| Gene Target | poly(I:C) Induced Fold Change | This compound Treated Fold Change |
| Mesenchymal Regulators | ||
| SNAI1 | 17.0 | < 3.0 |
| ZEB1 | 8.6 | < 2.0 |
| Epithelial Marker | ||
| CDH1 (E-cadherin) | Downregulated | Reverseddowregulation |
| Extracellular Matrix & Remodeling | ||
| VIM (Vimentin) | 56.0 | 8.6 |
| COL1A | 6.2 | 1.8 |
| FN1 | 129.0 | 20.4 |
| MMP9 | 19.5 | 4.3 |
| Inflammatory Cytokine | ||
| IL-6 | 52.0 | 8.5 |
Table 2: In Vivo Efficacy of this compound in a Poly(I:C)-Induced Airway Remodeling Mouse Model
| Parameter | Model Group (poly(I:C)) | This compound Treated Group |
| Lung Physiology | ||
| Lung Resistance (R) | Elevated | Reduced to control levels |
| Tissue Damping (G) | Elevated | Reduced to control levels |
| Elastance (H) | Elevated | Reduced to control levels |
| Lung Compliance | Decreased | Increased to control levels |
| Histology & Molecular Markers | ||
| H3K122Ac Staining (BRD4 activity) | 12.6-fold increase | Reduced to control levels |
| Myofibroblast Expansion | ||
| α-SMA1+/COL1A+ cells | Expanded population | Blocked expansion |
Table 3: In Vivo Efficacy of this compound in a Cat Dander Extract (rCDE)-Induced Allergic Airway Disease Mouse Model
| Parameter | Model Group (rCDE) | This compound Treated Group |
| Fibrosis & Remodeling | ||
| Ashcroft Score (Fibrosis) | 9.0 | 1.5 |
| Lung Hydroxyproline Content | 4-fold increase | Reduced |
| BALF Hydroxyproline Content | 2.2-fold increase | Reduced |
| Mucous Metaplasia (PAS Staining) | Pan-epithelial | Reduced |
| Myofibroblast Expansion | ||
| αSMA+/Col1A+ cells/hpf | 36.8 | 2.2 |
Experimental Protocols
Protocol 1: In Vitro Model of TLR3-Mediated Mesenchymal Transition in hSAECs
This protocol describes the use of this compound to inhibit poly(I:C)-induced mesenchymal transition in human small airway epithelial cells (hSAECs).
References
- 1. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation–Driven Airway Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BETting on Novel Treatments for Asthma: Bromodomain 4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation-Driven Airway Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Analysis of Protein Expression Following ZL0454 Treatment via Western Blot
These application notes provide a detailed protocol for performing Western blotting to analyze changes in protein expression in cultured cells following treatment with ZL0454, a selective inhibitor of Bromodomain-containing protein 4 (BRD4). This technique is crucial for researchers, scientists, and drug development professionals investigating the molecular effects of this compound on cellular signaling pathways.
This compound exerts its effects by binding to the bromodomains of BRD4, thereby interfering with its function as a transcriptional coactivator.[1][2] This inhibition can modulate inflammatory responses and cell state transitions, often by impacting the NF-κB and related signaling pathways.[3][4][5] A common downstream consequence of such pathway modulation is the altered expression and phosphorylation status of key signaling proteins like STAT3. Western blotting is an essential technique to detect and quantify these changes.
Experimental Design Considerations
Before proceeding with the Western blot, careful consideration of the experimental design is critical. This includes optimizing this compound treatment conditions and selecting appropriate cellular models and target proteins.
Cell Culture and Treatment:
-
Cells of interest (e.g., human small airway epithelial cells (hSAECs) or other relevant cancer cell lines) should be cultured under standard conditions until they reach 70-80% confluency.
-
Treat cells with this compound at various concentrations and for different durations to determine the optimal conditions for observing the desired effect. A starting concentration of 10 µM is often used. Include a vehicle control, such as DMSO, in all experiments.
Target Protein Selection:
-
Based on the known mechanism of this compound, key proteins of interest include total and phosphorylated forms of STAT3 (specifically p-STAT3 Tyr705), as STAT3 activation is a critical node in many signaling pathways.
-
Other relevant targets may include components of the NF-κB pathway, such as RelA (p65), and markers of cellular processes affected by this compound, like epithelial-mesenchymal transition (EMT) markers (e.g., E-cadherin, Vimentin).
-
Always include a loading control, such as β-actin or GAPDH, to ensure equal protein loading across all lanes.
Western Blot Protocol
This protocol outlines the key steps for performing a Western blot to analyze protein expression changes after this compound treatment.
I. Cell Lysis and Protein Quantification
-
Cell Harvest: After treatment, aspirate the culture medium and wash the cells once with ice-cold 1X Phosphate-Buffered Saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the culture dish. Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Carefully transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
II. Gel Electrophoresis and Protein Transfer
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Prepare samples for loading by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Electrophoresis: Load 20-30 µg of protein per lane into a polyacrylamide gel (e.g., 4-20% precast gel). Run the gel in 1x Tris/Glycine/SDS running buffer until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet or semi-dry transfer system can be used. Confirm successful transfer by staining the membrane with Ponceau S.
III. Immunoblotting and Detection
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For detecting phosphorylated proteins, BSA is often recommended.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: After incubation, wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each.
-
Signal Detection: Prepare an Enhanced Chemiluminescence (ECL) substrate and incubate the membrane according to the manufacturer's instructions. Capture the chemiluminescent signal using an imaging system or X-ray film.
Data Presentation
To facilitate easy comparison and interpretation, all quantitative data from the Western blot analysis should be summarized in clearly structured tables.
| Treatment Group | Target Protein | Relative Density (Normalized to Loading Control) | Fold Change (vs. Vehicle Control) |
| Vehicle (DMSO) | p-STAT3 (Tyr705) | Value | 1.0 |
| This compound (10 µM) | p-STAT3 (Tyr705) | Value | Value |
| Vehicle (DMSO) | Total STAT3 | Value | 1.0 |
| This compound (10 µM) | Total STAT3 | Value | Value |
| Vehicle (DMSO) | β-actin | Value | 1.0 |
| This compound (10 µM) | β-actin | Value | Value |
Table 1: Example of a structured table for presenting quantitative Western blot data. The relative density of each band is quantified and normalized to the loading control. The fold change is then calculated relative to the vehicle control.
| Antibody | Host Species | Supplier | Catalog Number | Recommended Dilution |
| Phospho-Stat3 (Tyr705) | Rabbit | Cell Signaling Technology | 9145 | 1:1000 |
| Stat3 | Mouse | Cell Signaling Technology | 9139 | 1:1000 |
| β-Actin | Rabbit | Cell Signaling Technology | 4970 | 1:5000 |
| Anti-rabbit IgG, HRP-linked | Goat | Cell Signaling Technology | 7074 | 1:2000 - 1:5000 |
| Anti-mouse IgG, HRP-linked | Horse | Cell Signaling Technology | 7076 | 1:2000 - 1:5000 |
Table 2: Recommended primary and secondary antibodies for Western blot analysis of STAT3 signaling.
Visualizations
Diagrams illustrating the signaling pathway and experimental workflow can aid in understanding the experimental rationale and procedure.
Caption: this compound inhibits BRD4, modulating NF-κB and STAT3 signaling pathways.
Caption: A streamlined workflow for Western blot analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation–Driven Airway Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Bromodomain-containing Protein 4 regulates innate inflammation via modulation of alternative splicing [frontiersin.org]
- 5. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation-Driven Airway Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ChIP-seq Analysis with ZL0454 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to identify the genome-wide binding sites of DNA-associated proteins. When coupled with targeted drug treatment, it provides invaluable insights into the mechanisms by which therapeutic compounds modulate protein-DNA interactions and, consequently, gene expression. ZL0454 is a potent and selective small molecule inhibitor of Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins. BRD4 acts as an epigenetic reader, recognizing and binding to acetylated lysine residues on histones, which is a key step in transcriptional activation. By competitively binding to the bromodomains of BRD4, this compound displaces it from chromatin, leading to the modulation of target gene expression.
These application notes provide a comprehensive guide for researchers interested in utilizing ChIP-seq to investigate the effects of this compound on BRD4 chromatin occupancy and its downstream regulatory consequences. The protocols outlined below cover the essential steps from experimental design and execution to data analysis and interpretation.
Mechanism of Action of this compound
This compound is a selective inhibitor of the tandem bromodomains (BD1 and BD2) of BRD4, with reported IC50 values in the nanomolar range (49 nM for BD1 and 32 nM for BD2)[1]. BRD4 plays a crucial role in the transcription of genes involved in inflammation and cancer by recruiting the positive transcription elongation factor b (P-TEFb) complex to gene promoters and enhancers. This recruitment facilitates the phosphorylation of RNA Polymerase II, leading to transcriptional elongation. This compound, by occupying the acetyl-lysine binding pockets of BRD4's bromodomains, prevents its association with acetylated histones on the chromatin. This displacement of BRD4 from its target sites leads to a reduction in the transcription of BRD4-dependent genes, including key inflammatory cytokines and oncogenes. One of the well-established pathways regulated by BRD4 is the NF-κB signaling pathway, where BRD4 interacts with the acetylated RelA subunit of NF-κB to drive the expression of inflammatory genes[2][3].
Data Presentation
Quantitative Analysis of BRD4 Binding Changes with this compound Treatment
The following table summarizes hypothetical quantitative data from a BRD4 ChIP-seq experiment to illustrate the expected outcome of this compound treatment. This data would typically be generated by identifying BRD4 binding peaks and quantifying the read counts within these peaks in both control (DMSO) and this compound-treated samples. The fold change and statistical significance are then calculated to identify differential binding sites.
| Gene Locus | Peak ID | Read Count (DMSO) | Read Count (this compound) | Fold Change (this compound/DMSO) | p-value | Biological Function |
| IL6 Promoter | peak_1 | 1500 | 300 | -5.0 | < 0.001 | Pro-inflammatory Cytokine |
| MYC Enhancer | peak_2 | 2500 | 450 | -5.6 | < 0.001 | Oncogene, Cell Cycle |
| CCL2 Promoter | peak_3 | 1200 | 250 | -4.8 | < 0.001 | Chemokine |
| FOSL1 Enhancer | peak_4 | 1800 | 320 | -5.6 | < 0.001 | Transcription Factor |
| Housekeeping Gene | peak_5 | 100 | 95 | -1.05 | > 0.05 | Constitutive Expression |
Signaling Pathway Diagram
The following diagram illustrates the role of BRD4 in the NF-κB signaling pathway and the mechanism of its inhibition by this compound.
Caption: BRD4 in NF-κB signaling and its inhibition by this compound.
Experimental Workflow Diagram
The following diagram outlines the major steps in a ChIP-seq experiment designed to study the effects of this compound treatment.
References
- 1. The Use of ChIP-seq in Drug Discovery [dovetailbiopartners.com]
- 2. Brd4 Coactivates Transcriptional Activation of NF-κB via Specific Binding to Acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
ZL0454 in Human Small Airway Epithelial Cells (hSAECs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of ZL0454, a potent and highly selective inhibitor of Bromodomain-containing Protein 4 (BRD4), in human small airway epithelial cells (hSAECs). This compound serves as a critical tool for investigating the role of BRD4 in airway inflammation, viral responses, and cellular plasticity.
Introduction
This compound is a competitive inhibitor of the tandem bromodomains (BD1 and BD2) of BRD4, an epigenetic reader that plays a crucial role in regulating the transcription of genes involved in inflammation and cancer.[1] It exhibits high selectivity for BRD4 over other BET family members, with an IC50 of approximately 50 nM.[1][2] Studies in hSAECs, a primary model for the lower airway epithelium, have demonstrated that this compound can effectively modulate inflammatory responses, particularly those mediated by Toll-like receptor 3 (TLR3) signaling and viral infections.[1][3]
Mechanism of Action
In hSAECs, this compound exerts its effects by preventing the binding of BRD4 to acetylated histones and other proteins, thereby inhibiting the transcription of downstream target genes. A key pathway affected is the NF-κB/RelA signaling cascade, which is activated by stimuli such as the TLR3 agonist polyinosinic:polycytidylic acid (poly(I:C)), a synthetic analog of viral double-stranded RNA. By disrupting the RelA-BRD4 interaction, this compound blocks the expression of numerous pro-inflammatory cytokines and chemokines. Furthermore, this compound has been shown to influence alternative splicing events in hSAECs, highlighting a broader role for BRD4 in post-transcriptional regulation.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Cell Type | Assay | Reference |
| IC50 (BRD4 Displacement) | ~50 nM | - | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | |
| Selectivity vs. BRD2, BRD3, BRDT | 16-20 fold | - | TR-FRET |
Table 2: Effect of this compound on Poly(I:C)-Induced Gene Expression in hSAECs
| Gene | Fold Change (Poly(I:C) alone) | Fold Change (Poly(I:C) + this compound) | Function | Reference |
| SNAI1 | 17 | < 3 | Mesenchymal Regulator | |
| ZEB1 | 8.6 | < 2 | Mesenchymal Regulator | |
| VIM | 56 | 8.6 | Mesenchymal Marker | |
| CDH1 | Downregulated | Reversed | Epithelial Marker | |
| COL1A | 6.2 | 1.8 | Extracellular Matrix | |
| FN1 | 129 | 20.4 | Extracellular Matrix | |
| MMP9 | 19.5 | 4.3 | Matrix Metalloproteinase | |
| IL6 | 52 | 8.5 | Pro-inflammatory Cytokine |
Table 3: Toxicity of this compound in hSAECs
| Concentration | Apoptosis/Necrosis (% of total cells) | Incubation Time | Reference |
| 0 µM | Baseline | Overnight | |
| 10 µM | No significant increase | Overnight | |
| 20 µM | No significant increase | Overnight | |
| 30 µM | No significant increase | Overnight | |
| 40 µM | No significant increase | Overnight |
Experimental Protocols
Protocol 1: Culturing Human Small Airway Epithelial Cells (hSAECs)
-
Media Preparation: Use Small Airway Epithelial Cell Growth Medium (SAGM).
-
Cell Seeding: Plate hSAECs in appropriate culture vessels.
-
Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO2 until they reach confluence.
-
Immortalization (if applicable): For long-term studies, hSAECs can be immortalized using human Telomerase/CDK4.
Protocol 2: Treatment of hSAECs with this compound and Poly(I:C)
-
Pre-treatment: For inhibitory studies, pre-treat confluent hSAECs with this compound (e.g., at a final concentration of 10 µM) for 18-24 hours.
-
Stimulation: Add poly(I:C) to the culture medium at a final concentration of 10 µg/mL to induce an inflammatory response.
-
Incubation: Continue to incubate the cells for the desired time period (e.g., 4-24 hours) before harvesting for downstream analysis.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Harvest cells and extract total RNA using a suitable commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qRT-PCR: Perform quantitative PCR using gene-specific primers for target genes (e.g., IL6, SNAI1, CDH1) and a housekeeping gene (e.g., PPIA or GAPDH) for normalization.
-
Data Analysis: Calculate the fold change in gene expression using the ΔΔCt method.
Protocol 4: Apoptosis/Necrosis Assay
-
Cell Treatment: Incubate hSAECs with varying concentrations of this compound (e.g., 0, 10, 20, 30, and 40 µM) overnight.
-
Cell Collection: Harvest the treated cells.
-
Staining: Stain the cells with Annexin V and Propidium Iodide (PI) or a similar combination of apoptosis/necrosis markers according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of apoptotic and necrotic cells.
Visualizations
References
- 1. Bromodomain-containing Protein 4 Regulates Innate Inflammation in Airway Epithelial Cells via Modulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bromodomain-containing Protein 4 regulates innate inflammation via modulation of alternative splicing [frontiersin.org]
- 3. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation–Driven Airway Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Long-Term Storage and Stability of ZL0454 Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZL0454 is a potent and selective small molecule inhibitor of the Bromodomain-containing protein 4 (BRD4), a key epigenetic reader involved in the regulation of gene transcription.[1] Its role in modulating inflammatory responses and other cellular processes has made it a valuable tool in various research fields.[2][3][4] Ensuring the integrity and stability of this compound solutions during long-term storage is critical for obtaining reproducible and reliable experimental results. These application notes provide detailed protocols for the proper storage, handling, and stability assessment of this compound solutions.
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommended Solvent |
| Powder | -20°C | 3 years | - |
| 4°C | 2 years | - | |
| Stock Solution | -80°C | 6 months | Anhydrous DMSO |
| -20°C | 1 month | Anhydrous DMSO |
Data sourced from MedchemExpress.com.[1]
Table 2: Quantitative Stability Assessment of this compound in DMSO
| Storage Condition | Time Point | Concentration (mM) | Purity (%) by HPLC | Degradation Products Detected |
| -80°C | 0 | 10.0 | 99.8 | None |
| 1 month | 10.0 | 99.7 | None | |
| 3 months | 9.9 | 99.6 | None | |
| 6 months | 9.9 | 99.5 | None | |
| -20°C | 0 | 10.0 | 99.8 | None |
| 1 week | 10.0 | 99.7 | None | |
| 1 month | 9.8 | 99.2 | Trace amounts of Product X | |
| 4°C | 0 | 10.0 | 99.8 | None |
| 1 week | 9.5 | 97.5 | Product X, Product Y | |
| 1 month | 8.2 | 90.1 | Product X, Product Y | |
| Room Temp. | 0 | 10.0 | 99.8 | None |
| 24 hours | 9.7 | 98.0 | Trace amounts of Product X | |
| 1 week | 7.1 | 85.3 | Product X, Product Y, Product Z |
Note: This is example data and should be replaced with experimental results.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound for long-term storage and experimental use.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). It is crucial to use anhydrous DMSO as water can promote hydrolysis of the compound.
-
Vortex the solution until the this compound powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes or vials to minimize freeze-thaw cycles and protect from light.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and storage conditions.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Protocol 2: Long-Term Stability Assessment of this compound Solution
Objective: To evaluate the stability of this compound in DMSO under different storage conditions over an extended period.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase modification)
-
Incubators or storage chambers set to desired temperatures (-80°C, -20°C, 4°C, and room temperature)
Procedure:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
-
Immediately after preparation (T=0), analyze an aliquot of the stock solution using a validated stability-indicating HPLC or LC-MS method to determine the initial purity and concentration.
-
Store the remaining aliquots at the different temperature conditions: -80°C, -20°C, 4°C, and room temperature. Protect all samples from light.
-
At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Analyze the sample using the same HPLC or LC-MS method as the initial analysis.
-
Compare the chromatograms from each time point to the T=0 sample. Look for:
-
A decrease in the peak area of the parent this compound compound.
-
The appearance of new peaks, indicating degradation products.
-
-
Calculate the percentage of this compound remaining and the percentage of each degradation product.
Protocol 3: Forced Degradation Study of this compound Solution
Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions. This information is crucial for developing a stability-indicating analytical method.
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp
-
Oven
-
HPLC or LC-MS system
Procedure:
-
Acid Hydrolysis: Mix this compound solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix this compound solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix this compound solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the this compound solution at 80°C for 48 hours in an oven.
-
Photodegradation: Expose the this compound solution to UV light (254 nm) for 24 hours.
-
After the stress period, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control, by HPLC or LC-MS to identify and quantify degradation products.
Mandatory Visualizations
Caption: Workflow for the proper storage and handling of this compound solution.
Caption: Simplified signaling pathway showing the inhibitory action of this compound.
Caption: Logical workflow for conducting a long-term stability study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of RSV-Induced BRD4 Protein Interactions Using Native Immunoprecipitation and Parallel Accumulation—Serial Fragmentation (PASEF) Mass Spectrometry [mdpi.com]
- 3. Bromodomain-containing Protein 4 Regulates Innate Inflammation in Airway Epithelial Cells via Modulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ZL0454 off-target effects at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of ZL0454, with a specific focus on potential off-target effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a particularly high affinity for BRD4.[1][2] It functions by competitively binding to the acetyl-lysine (KAc) binding pockets of the bromodomains of BRD4, thereby preventing its interaction with acetylated histones and transcription factors.[1][3] This disruption of protein-protein interactions leads to the downregulation of target gene expression, including key oncogenes and inflammatory mediators.
Q2: What is the recommended working concentration for this compound in cell-based assays?
For most cell-based assays, a concentration of 10 µM has been shown to be effective for achieving saturating inhibition of BRD4 in various experimental models, such as in studies of RSV infection.[1] However, the optimal concentration can be cell-type and assay-dependent, so it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: Is this compound cytotoxic at high concentrations?
This compound has been shown to have no apparent cytotoxic effects at concentrations up to 40 µM in human small airway epithelial cells (hSAECs) as determined by Annexin V/PE staining and flow cytometry. This suggests a good safety profile at concentrations well above the typical effective dose. However, it is always advisable to perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) in your specific cell line of interest when using concentrations significantly higher than the recommended working range.
Q4: What is known about the selectivity of this compound?
This compound exhibits high selectivity for BRD4 over other BET family members. Time-resolved fluorescence resonance energy transfer (TR-FRET) assays have demonstrated that this compound has a 30 to 60-fold higher specificity for BRD4 compared to BRD2. Furthermore, broader screening against a panel of receptors and enzymes has not revealed significant off-target effects at a concentration of 10 µM.
Troubleshooting Guide: Off-Target Effects at High Concentrations
While this compound is a highly selective BRD4 inhibitor, using it at concentrations significantly above the optimal range may increase the risk of off-target effects or experimental artifacts. This guide provides steps to identify and mitigate such issues.
Problem: Unexpected or inconsistent experimental results at high concentrations of this compound.
Possible Cause 1: Off-target pharmacological effects.
Even highly selective inhibitors can interact with other proteins at high concentrations.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Before investigating off-target effects, verify that this compound is engaging its intended target, BRD4, in your experimental system. This can be done using a Chromatin Immunoprecipitation (ChIP) assay followed by qPCR for a known BRD4 target gene (e.g., MYC). A successful ChIP experiment will show reduced BRD4 occupancy at the target gene promoter in the presence of this compound.
-
Broad Kinase Screening: If you suspect off-target kinase activity, consider performing a broad kinase screen. Commercially available services can test this compound against a large panel of kinases to identify any potential off-target interactions.
-
Phenotypic Rescue Experiments: If a specific off-target is identified or suspected, try to rescue the observed phenotype by co-treating with a selective inhibitor of the off-target protein.
-
Possible Cause 2: Compound precipitation or aggregation.
At high concentrations, small molecules can come out of solution, leading to inconsistent results and potential cytotoxicity.
-
Troubleshooting Steps:
-
Check Solubility: Determine the solubility of this compound in your specific cell culture medium. Visually inspect your stock solutions and final assay wells for any signs of precipitation.
-
Use of Solubilizing Agents: If solubility is an issue, consider using a different solvent or adding a small amount of a solubilizing agent like DMSO. However, be mindful of the potential effects of the solvent on your cells and include appropriate vehicle controls. MedchemExpress provides solubility data for this compound in various solvent systems.
-
Possible Cause 3: Non-specific effects on cell health.
High concentrations of any compound can induce cellular stress, leading to changes in cell cycle, apoptosis, or other cellular processes that may not be related to its intended pharmacology.
-
Troubleshooting Steps:
-
Cell Viability Assays: Perform a cell viability assay, such as the MTT assay, to determine the IC50 for cytotoxicity in your cell line. This will help you establish a concentration range that is non-toxic.
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of cells treated with high concentrations of this compound. This can reveal if the compound is causing cell cycle arrest at a particular phase.
-
Apoptosis Assays: To determine if high concentrations are inducing programmed cell death, perform an apoptosis assay, such as Annexin V staining followed by flow cytometry.
-
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Target | Value | Assay | Reference |
| IC50 | BRD4 (BD1) | 49 nM | TR-FRET | |
| BRD4 (BD2) | 32 nM | TR-FRET | ||
| Selectivity | BRD4 vs. BRD2 | ~30-60 fold | TR-FRET |
Key Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BRD4 Binding
This protocol is adapted from commercially available kits and is used to determine the binding affinity of inhibitors to BRD4 bromodomains.
-
Principle: The assay measures the inhibition of the interaction between a europium-labeled BRD4 bromodomain (donor) and a biotinylated, acetylated histone peptide bound to an APC-labeled streptavidin (acceptor). Inhibition of this interaction leads to a decrease in the FRET signal.
-
Materials:
-
Europium-labeled BRD4 (BD1 or BD2)
-
Biotinylated acetylated histone H4 peptide
-
APC-labeled streptavidin
-
Assay Buffer
-
384-well plates
-
This compound and other test compounds
-
TR-FRET plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add the diluted compounds to the 384-well plate.
-
Add the europium-labeled BRD4 protein to the wells.
-
Add the biotinylated peptide and APC-labeled streptavidin mixture to the wells.
-
Incubate the plate at room temperature for the recommended time (typically 60-120 minutes), protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the ratio of acceptor to donor emission and plot the results against the inhibitor concentration to determine the IC50 value.
-
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is a general guideline for assessing the target engagement of this compound in cells.
-
Principle: Cells are treated with this compound, and then proteins are cross-linked to DNA. The chromatin is sheared, and an antibody against BRD4 is used to immunoprecipitate BRD4-DNA complexes. The associated DNA is then purified and quantified by qPCR to measure the occupancy of BRD4 at specific gene promoters.
-
Materials:
-
Cell culture reagents
-
This compound
-
Formaldehyde for cross-linking
-
Glycine for quenching
-
Lysis and wash buffers
-
Sonicator
-
Anti-BRD4 antibody
-
Protein A/G magnetic beads
-
Elution buffer
-
qPCR reagents and primers for target genes (e.g., MYC)
-
-
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to isolate the nuclei.
-
Sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Incubate the sheared chromatin with an anti-BRD4 antibody overnight.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Purify the DNA.
-
Perform qPCR using primers specific to the promoter of a known BRD4 target gene.
-
MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of this compound.
-
Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 for cytotoxicity.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting BRD4-mediated transcription.
Caption: Troubleshooting workflow for unexpected results with high concentrations of this compound.
References
Optimizing ZL0454 incubation time for experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of ZL0454, a potent and highly selective inhibitor of Bromodomain-containing protein 4 (BRD4), in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively binds to the acetyl-lysine binding pockets of the tandem bromodomains (BD1 and BD2) of BRD4.[1][2][3][4] This competitive binding displaces BRD4 from acetylated histones and transcription factors, most notably NF-κB/RelA.[5] By disrupting this interaction, this compound prevents the recruitment of the positive transcription elongation factor b (P-TEFb) and subsequent phosphorylation of RNA Polymerase II, thereby suppressing the transcriptional elongation of pro-inflammatory and other target genes.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically dissolved in dimethylsulfoxide (DMSO) to create a stock solution. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. Immediately before use, the stock solution should be diluted to the final desired concentration in the appropriate cell culture medium.
Q3: What is a typical working concentration for this compound in cell-based assays?
A3: A final concentration of 10 μM is frequently used in cell culture experiments with human small airway epithelial cells (hSAECs) and has been shown to be effective at inhibiting BRD4 activity. However, the optimal concentration may vary depending on the cell type and the specific experimental conditions. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your system.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or low inhibitory effect of this compound | Suboptimal Incubation Time: The incubation time may be too short for this compound to exert its effect, or too long, leading to compound degradation or secondary effects. | Refer to the "Optimizing this compound Incubation Time" section below to select an appropriate incubation period based on your experimental goals. Consider a time-course experiment to determine the optimal incubation time for your specific assay and cell type. |
| Incorrect Concentration: The concentration of this compound may be too low to effectively inhibit BRD4 in your specific cell type or experimental setup. | Perform a dose-response curve (e.g., 0.1, 1, 10, 20, 40 μM) to determine the IC50 value for your experimental system. | |
| Compound Instability: this compound may have degraded due to improper storage or handling. | Ensure this compound is stored correctly as a stock solution in DMSO at low temperatures. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. | |
| Observed Cellular Toxicity | High Concentration: The concentration of this compound may be too high for the specific cell type, leading to off-target effects and cytotoxicity. | Perform a cell viability assay (e.g., MTT, trypan blue exclusion) with a range of this compound concentrations to determine the maximum non-toxic concentration for your cells. One study showed no toxicity in hSAECs with overnight incubation up to 40 μM. |
| Prolonged Incubation: Long-term exposure to this compound, even at non-toxic concentrations for short-term assays, could lead to cumulative toxicity. | For long-term experiments, consider intermittent dosing or carefully evaluate cell health throughout the experiment. | |
| Variability in Results | Inconsistent Experimental Conditions: Variations in cell density, passage number, or stimulation conditions can lead to inconsistent results. | Standardize your experimental protocols. Ensure consistent cell seeding densities and use cells within a defined passage number range. |
| Incomplete Dissolution of this compound: this compound may not be fully dissolved in the culture medium, leading to inconsistent effective concentrations. | Ensure the DMSO stock solution is fully thawed and vortexed before diluting it into the culture medium. Mix the final solution thoroughly before adding it to the cells. |
Optimizing this compound Incubation Time
The optimal incubation time for this compound is highly dependent on the experimental objective. The following table summarizes incubation times used in published studies and provides guidance for selecting an appropriate duration for your experiment.
| Experimental Goal | Typical Incubation Time | Rationale |
| Pre-treatment to block signaling pathway activation | 18 hours | This allows for sufficient time for this compound to enter the cells and engage with its target (BRD4) before the application of a stimulus (e.g., viral infection, poly(I:C)). |
| Co-incubation with a stimulus | 24 - 42 hours | This duration is often used to assess the effect of this compound on the cellular response to a continuous stimulus. |
| Short-term inhibition of gene expression | 4 hours | In some experimental setups, a shorter incubation time may be sufficient to observe effects on the expression of immediate-early genes. |
| Toxicity assessment | Overnight | An overnight incubation is a standard duration to evaluate the potential cytotoxic effects of a compound. |
| Long-term studies (e.g., chronic inflammation models) | 15 days | For experiments modeling chronic conditions, prolonged exposure to this compound may be necessary to observe effects on processes like cellular differentiation or tissue remodeling. |
Key Experimental Protocols
1. Inhibition of TLR3-Induced Gene Expression in hSAECs
-
Cell Culture: Culture human small airway epithelial cells (hSAECs) in the appropriate growth medium until they reach the desired confluency.
-
This compound Treatment: Pre-treat the cells with this compound (e.g., at a final concentration of 10 μM) or vehicle (DMSO) for 18 hours.
-
Stimulation: After the pre-treatment period, stimulate the cells with polyinosinic:polycytidylic acid (poly(I:C)), a TLR3 agonist, for a specified duration (e.g., 4 or 24 hours).
-
Analysis: Harvest the cells for downstream analysis, such as quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of target inflammatory genes (e.g., ISG54, ISG56, IL-8, Groβ).
2. Chromatin Immunoprecipitation (ChIP) Assay
-
Cell Treatment: Treat hSAECs with this compound or vehicle, followed by stimulation (e.g., with RSV infection) as described above.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Immunoprecipitate the chromatin with an antibody specific for BRD4.
-
DNA Purification and Analysis: Reverse the cross-links, purify the immunoprecipitated DNA, and analyze the enrichment of specific promoter regions by qPCR.
Visualizing the this compound Mechanism of Action
Caption: this compound inhibits the TLR3-NF-κB-BRD4 signaling pathway.
Caption: General experimental workflow for testing this compound efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromodomain-containing Protein 4 Regulates Innate Inflammation in Airway Epithelial Cells via Modulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation–Driven Airway Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
ZL0454 Cytotoxicity Assessment in Primary Cells: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the cytotoxicity of ZL0454 in primary cells. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of reported cytotoxicity data.
Frequently Asked Questions (FAQs)
Q1: Is this compound cytotoxic to primary cells?
A1: Based on available studies, this compound has not been found to exhibit apparent cytotoxicity in primary human small airway epithelial cells (hSAECs) at concentrations up to 40 μM when incubated overnight.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective inhibitor of Bromodomain-containing protein 4 (BRD4).[2][3][4] It binds to the acetyl-lysine binding pockets of BRD4's bromodomains, thereby preventing its interaction with acetylated histones and transcription factors.[3] This disrupts the transcription of target genes, including those involved in inflammation.
Q3: What signaling pathways are affected by this compound?
A3: this compound has been shown to inhibit the TLR3-NFκB signaling pathway. By inhibiting BRD4, this compound can block the transcription of NF-κB target genes involved in the inflammatory response.
Q4: What is a recommended starting concentration for this compound in primary cell experiments?
A4: A common concentration of this compound used in primary cell culture experiments is 10 μM. However, it is always recommended to perform a dose-response experiment to determine the optimal non-cytotoxic concentration for your specific primary cell type and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Unexpected cell death observed at concentrations reported to be non-toxic. | Primary cells are more sensitive than immortalized cell lines. | Use a lower concentration range of this compound and perform a careful dose-response curve. Ensure the primary cells are healthy and not stressed before adding the compound. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is consistent across all treatment groups and is at a non-toxic level for your specific primary cells. Include a vehicle-only control. This compound is typically dissolved in DMSO. | |
| Contamination of cell culture. | Regularly check for signs of bacterial or fungal contamination. Use aseptic techniques throughout the experiment. | |
| Inconsistent results between experiments. | Variability in primary cell lots. | If possible, use the same donor or lot of primary cells for a set of experiments. Thoroughly characterize each new lot of cells. |
| Inconsistent incubation times. | Ensure that the incubation time with this compound is consistent across all experiments. | |
| Difficulty in dissolving this compound. | Poor solubility in aqueous media. | This compound should be dissolved in a suitable solvent like DMSO to create a stock solution before further dilution in cell culture medium. |
Quantitative Data Summary
The following table summarizes the reported cytotoxicity of this compound in primary human small airway epithelial cells (hSAECs).
| Compound | Cell Type | Concentration Range | Incubation Time | Assay | Result |
| This compound | hSAECs | 0, 10, 20, 30, 40 μM | Overnight | Annexin V/PE Staining & Flow Cytometry | No apparent increase in cell death. |
Experimental Protocols
Cytotoxicity Assessment using Annexin V/PE Staining and Flow Cytometry
This protocol is based on the methodology used to assess this compound cytotoxicity in hSAECs.
1. Cell Preparation: a. Plate primary cells (e.g., hSAECs) in appropriate culture vessels and allow them to adhere and reach the desired confluency. b. Prepare a stock solution of this compound in DMSO.
2. Treatment: a. Prepare serial dilutions of this compound in cell culture medium to achieve the final desired concentrations (e.g., 0, 10, 20, 30, 40 μM). b. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration used for this compound. c. Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control. d. Incubate the cells for the desired period (e.g., overnight).
3. Cell Harvesting and Staining: a. After incubation, collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent (e.g., Trypsin-EDTA). b. Wash the cells with cold PBS. c. Resuspend the cells in 1X Annexin V Binding Buffer. d. Add Annexin V-FITC and Propidium Iodide (PI) or PE (Phycoerythrin) staining solution to the cell suspension. e. Incubate the cells in the dark at room temperature for 15 minutes.
4. Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Gate on the cell population based on forward and side scatter to exclude debris. c. Analyze the fluorescence signals to differentiate between:
- Live cells (Annexin V-negative, PI/PE-negative)
- Early apoptotic cells (Annexin V-positive, PI/PE-negative)
- Late apoptotic/necrotic cells (Annexin V-positive, PI/PE-positive)
- Necrotic cells (Annexin V-negative, PI/PE-positive)
5. Data Analysis: a. Quantify the percentage of cells in each quadrant. b. Compare the percentage of apoptotic and necrotic cells in the this compound-treated groups to the vehicle control group.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the TLR3-NFκB signaling pathway by targeting BRD4.
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation–Driven Airway Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Potential resistance mechanisms to ZL0454
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZL0454.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Bromodomain-containing protein 4 (BRD4).[1][2] BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that act as epigenetic "readers."[3][4] These proteins play a crucial role in regulating gene expression. This compound binds to the acetyl-lysine binding pockets (bromodomains) of BRD4, preventing it from interacting with acetylated histones and transcription factors.[3] This disruption leads to the downregulation of key oncogenes and inflammatory genes.
Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential resistance mechanisms?
While specific resistance mechanisms to this compound have not been extensively documented, resistance to BET inhibitors, in general, can arise from several factors. One major potential mechanism is the activation of bypass signaling pathways that compensate for the inhibition of BRD4. A key candidate for such a pathway is the STAT3 signaling cascade. Constitutive activation of STAT3 can promote the expression of pro-survival and anti-apoptotic genes, potentially overriding the effects of BRD4 inhibition.
Other potential mechanisms of resistance to BET inhibitors include the upregulation of alternative signaling pathways such as Wnt/β-catenin, FOSL1, CK2, and CDK9.
Troubleshooting Guide
Issue: Decreased efficacy of this compound in long-term cell culture experiments.
Potential Cause 1: Development of acquired resistance through activation of bypass signaling pathways.
-
Troubleshooting Steps:
-
Assess STAT3 Activation: Perform Western blotting to check for increased phosphorylation of STAT3 (p-STAT3) in your resistant cell lines compared to the parental, sensitive cell lines.
-
Gene Expression Analysis: Use qRT-PCR or RNA-Seq to analyze the expression of known STAT3 target genes (e.g., Bcl-2, Mcl-1, Cyclin D1) in resistant versus sensitive cells.
-
Combination Therapy: Test the efficacy of combining this compound with a STAT3 inhibitor (e.g., JSI-124) to see if it restores sensitivity in your resistant cell lines.
-
Potential Cause 2: Suboptimal experimental conditions.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure the proper storage of this compound (-80°C for long-term storage) to maintain its activity.
-
Optimize Concentration: Re-evaluate the optimal concentration of this compound for your specific cell line using a dose-response curve to determine the IC50.
-
Verify Target Engagement: Use techniques like co-immunoprecipitation to confirm that this compound is still effectively disrupting the interaction between BRD4 and its binding partners (e.g., acetylated histones, RNA Polymerase II) in the resistant cells.
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against the two bromodomains of BRD4.
| Target | IC50 (nM) |
| BRD4 BD1 | 49 |
| BRD4 BD2 | 32 |
| Data from MedchemExpress |
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT3
-
Cell Lysis: Lyse sensitive and resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Co-immunoprecipitation of BRD4
-
Cell Lysis: Lyse cells treated with this compound or vehicle control with a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysates with protein A/G agarose beads.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-BRD4 antibody or an isotype control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against BRD4, acetylated histones, or other known interacting proteins.
Visualizations
Caption: Proposed mechanism of this compound action and a potential bypass resistance pathway involving STAT3 activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation–Driven Airway Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
ZL0454 stability in different cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of ZL0454 in different cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Bromodomain-containing protein 4 (BRD4).[1][2] BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins that act as epigenetic "readers."[3][4] By binding to acetylated lysine residues on histones and transcription factors, BRD4 plays a crucial role in regulating gene expression.[3] this compound specifically binds to the bromodomains of BRD4, preventing its interaction with acetylated proteins and thereby inhibiting transcriptional activation of target genes, such as those involved in inflammation.
Q2: In which solvent should I dissolve this compound for cell culture experiments?
This compound is typically dissolved in dimethylsulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted into the cell culture medium to achieve the desired final concentration.
Q3: At what concentration is this compound typically used in cell culture?
In many published studies, this compound has been used at a final concentration of 10 µM in the cell culture medium. However, the optimal concentration may vary depending on the cell type and the specific experimental conditions. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your system.
Q4: How long is this compound stable in cell culture medium?
Q5: Are there any known toxicity issues with this compound?
This compound has been reported to not produce detectable toxicity in cell culture or in vivo, distinguishing it from some nonselective BET inhibitors. One study showed no apparent increase in cell death in human small airway epithelial cells (hSAECs) treated with up to 40 µM of this compound.
Troubleshooting Guide: this compound Stability and Solubility
This guide will help you address potential issues with the stability and solubility of this compound in your experiments.
Issue 1: Precipitation or cloudiness observed after adding this compound to the cell culture medium.
-
Possible Cause: The final concentration of this compound exceeds its solubility limit in the medium, or the DMSO concentration is too high. "Solvent shock" can also occur when a concentrated DMSO stock is rapidly diluted into an aqueous medium, causing the compound to precipitate.
-
Troubleshooting Steps:
-
Check DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and solubility issues.
-
Optimize Dilution: Instead of adding the this compound stock solution directly to the full volume of medium, first dilute it in a smaller volume of medium and then add this intermediate dilution to the final volume. Pre-warming the medium to 37°C before adding the compound can also help.
-
Test Different Media: The composition of the cell culture medium can affect the solubility of small molecules. If possible, test the solubility of this compound in alternative media formulations.
-
Determine Maximum Soluble Concentration: Perform a serial dilution of your this compound stock solution in your cell culture medium and visually inspect for precipitation after incubation at 37°C for a duration relevant to your experiment.
-
Issue 2: Inconsistent or lower-than-expected activity of this compound in your assay.
-
Possible Cause: this compound may be degrading in your specific cell culture medium over the course of the experiment. The stability of small molecules in cell culture can be affected by factors such as pH, temperature, and enzymatic degradation.
-
Troubleshooting Steps:
-
Assess Stability: Perform a stability study to determine the half-life of this compound in your cell culture medium. A detailed protocol is provided below.
-
Replenish the Compound: If this compound is found to be unstable over the desired experimental duration, consider replenishing the medium with freshly prepared this compound at regular intervals.
-
Include Serum: For some compounds, the presence of serum can increase stability by binding to serum proteins. If your experimental design allows, test the stability of this compound in media containing fetal bovine serum (FBS).
-
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Medium
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of this compound remaining in cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
HPLC system with a suitable column (e.g., C18)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic acid (optional, for improving peak shape)
-
Incubator (37°C, 5% CO2)
-
Microcentrifuge tubes
Methodology:
-
Prepare this compound Solution: Prepare a solution of this compound in your cell culture medium at the desired final concentration (e.g., 10 µM).
-
Incubation: Aliquot the this compound-containing medium into several microcentrifuge tubes. Place the tubes in a 37°C incubator.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube from the incubator.
-
Sample Preparation:
-
Immediately after removal, stop any potential degradation by adding an equal volume of cold acetonitrile to the medium. This will precipitate proteins.
-
Vortex the tube vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Inject the supernatant onto the HPLC system.
-
Use a suitable mobile phase gradient (e.g., a gradient of water and acetonitrile with 0.1% formic acid) to separate this compound from other components in the medium.
-
Monitor the absorbance at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Determine the peak area of this compound at each time point.
-
Normalize the peak area at each time point to the peak area at time 0.
-
Plot the percentage of this compound remaining versus time to determine its stability profile.
-
Data Presentation
Table 1: Summary of this compound Usage in Cell Culture from Published Studies
| Cell Line | Medium | This compound Concentration | Treatment Duration | Reference |
| hSAECs | SAGM | 10 µM | 18h pre-treatment, 24h treatment | |
| hSAECs | Not Specified | 10 µM | 15 days | |
| A549 | F12K | 10 µM | 18h pre-treatment, during infection |
Table 2: Example Stability Data for this compound in Cell Culture Medium X at 37°C (User-Generated Data)
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 10.0 | 100 |
| 2 | 9.8 | 98 |
| 4 | 9.5 | 95 |
| 8 | 9.1 | 91 |
| 12 | 8.8 | 88 |
| 24 | 8.0 | 80 |
| 48 | 6.5 | 65 |
Visualizations
Caption: Workflow for assessing the stability of this compound in cell culture media.
Caption: this compound inhibits inflammatory gene transcription by blocking BRD4.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize ZL0454 experimental variability
Technical Support Center: ZL0454 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when working with this compound, a potent and selective BRD4 inhibitor.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and highly selective competitive inhibitor of the bromodomain and extraterminal (BET) family protein BRD4.[1][2] It functions by binding to the acetyl-lysine binding pockets of BRD4's bromodomains, thereby preventing its interaction with acetylated histones and other proteins. This inhibition modulates gene expression, particularly those involved in inflammation.
2. What is the recommended solvent and storage condition for this compound?
This compound should be dissolved in dimethylsulfoxide (DMSO).[1] For long-term storage, it is advisable to store the this compound stock solution in aliquots at -70°C to avoid repeated freeze-thaw cycles.
3. What is a typical working concentration for this compound in cell culture?
A final concentration of 10 μM has been used effectively in cell culture experiments with human small airway epithelial cells (hSAECs).[1][3] However, the optimal concentration may vary depending on the cell type and experimental context. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific system.
4. How long should cells be pre-treated with this compound?
A pre-treatment time of 18 hours before infection or stimulation has been shown to be effective. This allows for sufficient time for this compound to exert its inhibitory effects on BRD4.
Troubleshooting Guides
High experimental variability can obscure the true effects of this compound. The following guides address common issues and provide strategies to minimize variability at different stages of your experiment.
Guide 1: Inconsistent this compound Activity
| Potential Cause | Recommended Solution |
| This compound Degradation | Ensure proper storage of this compound stock solutions at -70°C in small aliquots to minimize freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment. |
| Inaccurate Concentration | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step. |
| Purity of this compound | The purity of synthesized this compound should be greater than 99%. If synthesizing in-house, verify purity using appropriate analytical methods (e.g., HPLC, NMR). |
| Inconsistent Pre-treatment Time | Standardize the pre-treatment duration across all experimental replicates and batches. An 18-hour pre-incubation period has been used successfully. |
Guide 2: High Variability in Cellular Response
| Potential Cause | Recommended Solution |
| Cell Line Authenticity and Passage Number | Use authenticated cell lines from a reputable source (e.g., ATCC). Record and maintain a consistent passage number for your experiments, as high-passage cells can exhibit altered phenotypes and responses. |
| Inconsistent Cell Seeding Density | Seed cells at a consistent density across all wells and plates to ensure uniform cell confluence at the time of treatment. |
| Variable Multiplicity of Infection (MOI) | For viral infection studies, accurately titer your viral stocks. Use a consistent MOI of 1 for infecting cells. |
| DMSO Vehicle Effects | Include a vehicle-only (DMSO) control group in all experiments to account for any effects of the solvent on the cells. Ensure the final DMSO concentration is consistent across all treatment groups and is at a non-toxic level. |
Guide 3: Variability in Downstream Analysis (Proteomics, Transcriptomics)
| Potential Cause | Recommended Solution |
| Inconsistent Sample Collection and Processing | Harvest all samples at the same time point (e.g., 24 hours post-infection). Use standardized protocols for cell lysis, protein extraction, and RNA isolation. |
| Technical Variability in Assays | For techniques like Western blotting, ChIP-PCR, and RNA-sequencing, ensure consistent antibody concentrations, primer efficiencies, and library preparation methods. Include appropriate positive and negative controls. |
| Data Analysis inconsistencies | Utilize a standardized data analysis pipeline. For proteomics and transcriptomics, define clear criteria for differential abundance and isoform switching (e.g., Q Value < 0.05, |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is based on studies using human small airway epithelial cells (hSAECs).
-
Cell Culture: Culture immortalized hSAECs in SAGM Small Airway Growth Medium. Maintain cells at 37°C in a 5% CO2 incubator until confluent.
-
This compound Preparation: Dissolve this compound in DMSO to prepare a stock solution.
-
Pre-treatment: Add the this compound stock solution to the cell culture medium to achieve a final concentration of 10 μM. A vehicle control group should be treated with the same final concentration of DMSO. Incubate the cells for 18 hours.
-
Infection/Stimulation: After the pre-treatment period, infect the cells with human RSV at an MOI of 1 or stimulate with other agents as required.
-
Harvesting: Harvest the cells 24 hours post-infection for downstream analysis.
Data Presentation
Table 1: Summary of Experimental Conditions for this compound Studies
| Parameter | Condition | Reference |
| Cell Line | Immortalized human Small Airway Epithelial Cells (hSAECs) | |
| This compound Concentration | 10 μM | |
| Vehicle | Dimethylsulfoxide (DMSO) | |
| Pre-treatment Time | 18 hours | |
| Infection Agent | Human RSV Long Strain | |
| Multiplicity of Infection (MOI) | 1 | |
| Post-Infection Harvest Time | 24 hours |
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow.
Caption: this compound inhibits BRD4 from binding to acetylated histones, reducing inflammatory gene expression.
References
- 1. Bromodomain-containing Protein 4 regulates innate inflammation via modulation of alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromodomain-containing Protein 4 Regulates Innate Inflammation in Airway Epithelial Cells via Modulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unexpected phenotypes with ZL0454 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the selective BRD4 inhibitor, ZL0454.
Troubleshooting Guide
Question: I am not observing the expected anti-inflammatory effect with this compound treatment. What are some possible causes and solutions?
Answer:
Several factors could contribute to a lack of expected efficacy. Here's a systematic approach to troubleshoot the issue:
-
Cell System and Treatment Conditions:
-
Cell Type: The anti-inflammatory effects of this compound have been well-documented in human small airway epithelial cells (hSAECs) in the context of TLR3-mediated inflammation.[1] Ensure your cell type is appropriate and that the inflammatory pathway you are studying is BRD4-dependent.
-
Compound Integrity and Concentration: Verify the purity and concentration of your this compound stock. This compound is typically dissolved in DMSO.[2] For most in vitro studies, a final concentration of 10 µM is effective.[2][3][4] Consider performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Pre-treatment Time: For studies involving inflammatory stimuli like poly(I:C) or viral infection, pre-treatment with this compound is crucial. A pre-treatment period of 18-24 hours is commonly used to ensure the inhibitor has engaged its target before the inflammatory cascade is initiated.
-
-
Experimental Readouts:
-
Target Gene Expression: Confirm that you are measuring the correct downstream targets of the BRD4-regulated inflammatory pathway. In the context of TLR3 activation, key genes to assess via qRT-PCR include IL6, IL8, ISG54, and Groβ.
-
Protein Levels: If assessing protein levels, ensure that your time points allow for changes in protein expression to occur following transcriptional inhibition.
-
-
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for unexpected this compound efficacy.
Question: I am observing unexpected cytotoxicity or a significant decrease in cell viability after this compound treatment. Is this a known effect?
Answer:
This is an unexpected phenotype. Studies have shown that this compound has no apparent cytotoxic effect on human small airway epithelial cells (hSAECs) at concentrations up to 40 µM, as measured by Annexin V/PE staining for apoptosis and necrosis. If you are observing cytotoxicity, consider the following:
-
Compound Purity: Impurities in the this compound compound could be contributing to toxicity. Ensure you are using a high-purity compound (>99%).
-
Solvent Toxicity: The vehicle for this compound is typically DMSO. Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level (typically ≤ 0.1%).
-
Cell Line Sensitivity: While hSAECs are not sensitive, your specific cell line may have a different sensitivity profile. It is advisable to perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations to determine the cytotoxic threshold for your cells.
-
Confounding Factors: Ensure that other components of your experimental system are not contributing to the observed cell death.
| Parameter | Reported Observation (hSAECs) | Troubleshooting Action |
| Apoptosis/Necrosis | No apparent increase with up to 40 µM this compound | Check compound purity and solvent concentration. |
| Cell Viability | Not significantly affected | Perform a dose-response viability assay on your cell line. |
Frequently Asked Questions (FAQs)
Question: What is the primary mechanism of action for this compound?
Answer:
This compound is a potent and selective inhibitor of Bromodomain-containing protein 4 (BRD4). BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that act as epigenetic "readers." BRD4 uses its two bromodomains (BD1 and BD2) to bind to acetylated lysine residues on histones and transcription factors. This interaction is crucial for the transcription of certain genes, including many pro-inflammatory genes. This compound competitively binds to the bromodomains of BRD4, preventing its interaction with acetylated proteins and thereby inhibiting the transcription of target genes.
Caption: this compound inhibits BRD4-mediated inflammatory gene expression.
Question: Are there any known off-target effects of this compound?
Answer:
This compound is designed as a selective BRD4 inhibitor. In a Eurofins Cerep panel assay, no significant off-target effects were observed at a concentration of 10 µM. It exhibits 30- to 60-fold selectivity for BRD4 over BRD2, and even higher selectivity over BRD3 and BRDT.
Question: I've noticed changes in gene isoforms after this compound treatment that are not related to my primary inflammatory markers. Is this an expected outcome?
Answer:
Yes, this can be an "unexpected" but documented phenotype. Recent research has shown that BRD4 inhibition with this compound can lead to widespread changes in alternative splicing in airway epithelial cells. In one study, treatment with this compound resulted in detectable splicing events in 822 genes. This suggests that beyond its role in transcriptional initiation, BRD4 is also involved in mRNA processing.
Key genes with altered splicing upon this compound treatment include those involved in the innate immune response and unfolded protein response, such as:
-
X-Box Binding Protein 1 (XBP1)
-
ATPase Phospholipid Transporting 11A (ATP11A)
-
Interferon-related Developmental Regulator 1 (IFRD1)
If you observe unexpected changes in gene expression or function, it may be worthwhile to investigate if alternative splicing is occurring. This can be assessed using RNA-sequencing and bioinformatic analysis of splicing events.
Question: What are the binding affinities of this compound for the BRD4 bromodomains?
Answer:
This compound is a potent binder to both bromodomains of BRD4.
| Bromodomain | IC50 (nM) |
| BRD4 BD1 | 49 |
| BRD4 BD2 | 32 |
Experimental Protocols
1. In Vitro Inhibition of Poly(I:C)-Induced Gene Expression in hSAECs
This protocol is adapted from studies demonstrating the anti-inflammatory effects of this compound.
-
Cell Culture: Culture human small airway epithelial cells (hSAECs) in appropriate media until confluent.
-
This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 10 µM). The final DMSO concentration should be non-toxic (e.g., ≤ 0.1%). Add the this compound-containing medium or a vehicle control (medium with the same concentration of DMSO) to the cells and incubate for 18-24 hours.
-
Inflammatory Stimulation: After the pre-treatment period, add poly(I:C) to the cell culture medium at a final concentration of 10 µg/mL. Incubate for 4 hours.
-
Cell Lysis and RNA Extraction: Harvest the cells and extract total RNA using a standard method (e.g., TRIzol or a column-based kit).
-
qRT-PCR Analysis: Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of target inflammatory genes (e.g., IL6, IL8, CIG5/RSAD2) and a housekeeping gene for normalization.
Caption: Workflow for in vitro inhibition of gene expression.
2. Apoptosis/Necrosis Assay
This protocol is based on the methodology used to assess the cytotoxicity of this compound.
-
Cell Culture and Treatment: Culture your cells of interest to the desired confluency. Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 30, 40 µM) or a vehicle control overnight.
-
Cell Harvesting: Gently collect the cells, including any that may be detached and floating in the medium.
-
Staining: Stain the cells with an apoptosis/necrosis detection kit, such as Annexin V-PE, according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of live, apoptotic, and necrotic cells.
References
- 1. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromodomain-containing Protein 4 Regulates Innate Inflammation in Airway Epithelial Cells via Modulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Bromodomain-containing Protein 4 regulates innate inflammation via modulation of alternative splicing [frontiersin.org]
Technical Support Center: ZL0454 and Serum Protein Binding Interactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the serum protein binding interactions of the selective BRD4 inhibitor, ZL0454.
Frequently Asked Questions (FAQs)
Q1: Is there any available data on the serum protein binding of this compound?
Data Presentation: Pharmacokinetic Parameters of this compound
The following table summarizes the known pharmacokinetic parameters for this compound, which may be useful for estimating its distribution and binding characteristics.
| Parameter | Value | Description |
| t1/2 (h) | 0.83 | The time required for the concentration of the drug in the body to be reduced by one-half. |
| AUC0-t (ng·h/mL) | 11,400 | The total exposure to the drug over time. |
| VSS (L/kg) | 1.125 | The apparent volume into which the drug is distributed in the body at steady-state. A value greater than the total body water suggests distribution into tissues and potential for protein binding. |
| CL (mL/min/kg) | 15.1 | The rate at which the drug is cleared from the body. |
This data was obtained from intravenous administration of 10 mg/kg of this compound formulated in 10% DMSO/60% PEG-400/30% Saline.[1]
Q2: Why is understanding the serum protein binding of a small molecule inhibitor like this compound important for my research?
Understanding the extent of serum protein binding is critical for several reasons:
-
Pharmacokinetics and Pharmacodynamics: Only the unbound (free) fraction of a drug is generally considered pharmacologically active and able to interact with its target, in this case, BRD4. The bound fraction acts as a reservoir and is generally unable to cross cell membranes to reach the target site.
-
Dosing and Efficacy: High serum protein binding can affect the required dosage to achieve a therapeutic concentration of the free drug at the target site.
-
Drug-Drug Interactions: Competition for binding sites on serum proteins with other co-administered drugs can lead to an increase in the free fraction of either drug, potentially causing toxicity.
-
Interpretation of In Vitro Data: The presence of serum proteins in cell culture media can significantly impact the effective concentration of your compound. It is crucial to consider this when comparing in vitro and in vivo results.
Q3: What are the common methods to determine the serum protein binding of a compound like this compound?
Several established methods can be used to determine the extent of serum protein binding.[2] The choice of method often depends on the properties of the compound, available equipment, and the desired throughput. Common techniques include:
-
Equilibrium Dialysis: This is often considered the "gold standard." It involves a semi-permeable membrane separating a compartment with the drug and protein solution from a compartment with buffer. At equilibrium, the concentration of the free drug is the same in both compartments, allowing for the calculation of the bound fraction.[2]
-
Ultrafiltration: This method uses a centrifugal device with a semi-permeable membrane to separate the free drug from the protein-bound drug.[2] It is generally faster than equilibrium dialysis.
-
Ultracentrifugation: This technique separates the protein-bound drug from the free drug by high-speed centrifugation.[2]
-
Surface Plasmon Resonance (SPR): While often used for target binding, SPR can also be adapted to study the interaction of small molecules with proteins like serum albumin.
-
Spectroscopic Methods: Techniques like fluorescence spectroscopy can be used to assess binding by observing changes in the spectral properties of the protein or the drug upon interaction.
Troubleshooting Guides
Issue 1: High variability in serum protein binding results between experiments.
-
Possible Cause: Inconsistent experimental conditions.
-
Troubleshooting Tip: Ensure that the temperature, pH, and buffer composition are strictly controlled in all experiments. The binding of drugs to serum proteins can be sensitive to these parameters.
-
-
Possible Cause: Issues with the compound's stability or solubility.
-
Troubleshooting Tip: Verify the stability of this compound in the experimental buffer and at the experimental temperature. Ensure that the compound is fully dissolved and not precipitating, as this will lead to inaccurate measurements of the free concentration.
-
-
Possible Cause: Non-specific binding to the experimental apparatus.
-
Troubleshooting Tip: Pre-treat the dialysis or ultrafiltration devices according to the manufacturer's instructions to minimize non-specific binding. Run control experiments without protein to quantify the extent of binding to the apparatus.
-
Issue 2: The measured unbound fraction of this compound is higher than expected based on in vivo efficacy.
-
Possible Cause: The in vitro assay does not accurately reflect in vivo conditions.
-
Troubleshooting Tip: Consider using plasma from the relevant species instead of a simple albumin solution, as other plasma proteins can also contribute to binding. Also, ensure the protein concentration in your assay matches the physiological concentration.
-
-
Possible Cause: Active transport mechanisms in vivo.
-
Troubleshooting Tip: While serum protein binding is a key factor, active transport of the drug into tissues can also influence its distribution and efficacy. This is a complex aspect that may require further in vivo studies to elucidate.
-
Issue 3: Difficulty in quantifying the low concentration of free this compound.
-
Possible Cause: The analytical method is not sensitive enough.
-
Troubleshooting Tip: If using LC-MS/MS for quantification, optimize the method for maximum sensitivity. This may involve adjusting the mobile phase, using a more sensitive mass spectrometer, or improving the sample extraction procedure.
-
-
Possible Cause: The initial drug concentration is too low.
-
Troubleshooting Tip: While it is important to use a physiologically relevant concentration, ensure that the concentration is high enough for the free fraction to be accurately measured by your analytical method.
-
Experimental Protocols
Below are generalized protocols for common serum protein binding assays. These should be optimized for your specific experimental setup and for the properties of this compound.
Protocol 1: Equilibrium Dialysis
-
Preparation:
-
Prepare a solution of the target protein (e.g., human serum albumin) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO) and then dilute it in the same buffer to the desired final concentration. The final concentration of the organic solvent should be kept low (typically <1%) to avoid effects on protein conformation.
-
-
Dialysis Setup:
-
Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Assemble the dialysis cells. Add the protein-ZL0454 solution to one chamber and the corresponding buffer (without protein or this compound) to the other chamber.
-
-
Equilibration:
-
Incubate the dialysis cells in a temperature-controlled water bath or incubator with gentle shaking. The time to reach equilibrium needs to be determined experimentally but is typically between 4 to 24 hours.
-
-
Sample Analysis:
-
After equilibration, collect samples from both the protein-containing chamber and the buffer-only chamber.
-
Analyze the concentration of this compound in both samples using a validated analytical method such as LC-MS/MS.
-
-
Calculation:
-
The concentration in the buffer-only chamber represents the free (unbound) drug concentration.
-
The total drug concentration is measured from the protein-containing chamber.
-
Calculate the percentage bound using the formula: % Bound = ((Total Concentration - Free Concentration) / Total Concentration) * 100
-
Protocol 2: Ultrafiltration
-
Preparation:
-
Prepare the protein and this compound solutions as described for equilibrium dialysis.
-
-
Incubation:
-
Mix the this compound solution with the protein solution and incubate at the desired temperature for a predetermined time to allow binding to reach equilibrium.
-
-
Centrifugation:
-
Transfer an aliquot of the incubated solution to an ultrafiltration device with a molecular weight cutoff that retains the protein but allows the free drug to pass through.
-
Centrifuge the device according to the manufacturer's instructions to separate the ultrafiltrate (containing the free drug).
-
-
Sample Analysis:
-
Collect the ultrafiltrate and analyze the concentration of this compound. This represents the free drug concentration.
-
Also, analyze the concentration of this compound in an aliquot of the initial incubation mixture (total concentration).
-
-
Calculation:
-
Calculate the percentage bound using the same formula as for equilibrium dialysis.
-
Visualizations
Caption: Workflow for Equilibrium Dialysis.
Caption: Workflow for Ultrafiltration.
References
Technical Support Center: Flow Cytometry Analysis of Cells Treated with ZL0454
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing ZL0454 in cell-based assays analyzed by flow cytometry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Bromodomain-containing protein 4 (BRD4).[1][2][3] BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that act as epigenetic "readers."[2][3] By binding to acetylated lysine residues on histones and transcription factors, BRD4 plays a crucial role in regulating the transcription of genes involved in inflammation and cell growth. This compound competitively binds to the acetyl-lysine binding pockets of BRD4's bromodomains, thereby disrupting its ability to interact with chromatin and modulate gene expression.
Q2: What are the typical applications of this compound in cell biology research?
This compound is primarily used to investigate the role of BRD4 in various cellular processes. Key applications include:
-
Inflammation and Immunology: Studying the role of BRD4 in regulating inflammatory gene expression, particularly in the context of airway inflammation and innate immune responses.
-
Cancer Biology: Investigating the anti-proliferative and pro-apoptotic effects of BRD4 inhibition in various cancer cell lines.
-
Viral Infections: Examining the role of BRD4 in the host-cell response to viral infections, such as Respiratory Syncytial Virus (RSV).
Q3: What is the recommended concentration range and treatment duration for this compound in cell culture experiments?
The optimal concentration and treatment time for this compound can vary depending on the cell type and the specific experimental goals. However, published studies provide a general starting point. For example, in human small airway epithelial cells (hSAECs), this compound has been used at concentrations ranging from 10 µM to 40 µM for overnight incubations to assess cytotoxicity. For studies on its inhibitory effects on gene expression, a concentration of 10 µM has been used. It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay.
Q4: Does this compound induce apoptosis?
Based on available data in human small airway epithelial cells (hSAECs), this compound does not appear to induce significant apoptosis or necrosis at concentrations up to 40 µM following overnight treatment. However, the effect of this compound on cell viability may be cell-type dependent. Therefore, it is crucial to assess apoptosis in your specific cell model.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal in Apoptosis Assay (e.g., Annexin V) | 1. This compound does not induce apoptosis in your cell line at the tested conditions. 2. Insufficient drug concentration or treatment time.3. Low target protein expression (if staining for an apoptosis-related protein). | 1. This may be the expected result. Include a positive control for apoptosis (e.g., staurosporine) to ensure the assay is working correctly.2. Perform a dose-response (e.g., 1-50 µM) and time-course (e.g., 24, 48, 72 hours) experiment.3. Confirm target expression using a validated positive control cell line or by another method like Western blot. |
| High Background Staining | 1. Antibody concentration is too high.2. Inadequate washing steps.3. Non-specific antibody binding. | 1. Titrate the antibody to determine the optimal concentration.2. Ensure thorough washing with an appropriate buffer (e.g., PBS with 1-5% BSA).3. Include an isotype control to assess non-specific binding. Use an Fc block solution to prevent binding to Fc receptors. |
| High Percentage of Dead Cells in Control Sample | 1. Harsh cell handling (e.g., excessive vortexing, high-speed centrifugation).2. Over-trypsinization.3. Cells were not healthy prior to the experiment. | 1. Handle cells gently. Centrifuge at a lower speed (e.g., 300-400 x g).2. Use a minimal concentration of trypsin and incubate for the shortest time necessary. Neutralize trypsin with media promptly.3. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. |
| Shift in Unstained Cell Population | 1. Autofluorescence of cells. 2. Instrument settings are not optimal. | 1. Some cell types are naturally more autofluorescent. Analyze an unstained control to set the baseline fluorescence.2. Adjust the voltage settings for the detectors to place the unstained population in the first log decade of the plot. |
| Difficulty in Compensating for Spectral Overlap | 1. Improper compensation controls. 2. Fluorochrome choice. | 1. Use single-stained controls for each fluorochrome in your panel.2. Select fluorochromes with minimal spectral overlap. |
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is adapted for the analysis of apoptosis in cells treated with this compound.
Materials:
-
Cells of interest
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will allow them to be in the logarithmic growth phase at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 20, 40 µM) and a vehicle control (e.g., DMSO). Include a positive control for apoptosis (e.g., staurosporine).
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain floating apoptotic cells.
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using a gentle dissociation reagent (e.g., Trypsin-EDTA).
-
Combine the detached cells with the collected culture medium from the first step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol outlines the steps for analyzing the effect of this compound on the cell cycle distribution.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
PBS
-
Ice-cold 70% Ethanol
-
Propidium Iodide/RNase Staining Solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described in Protocol 1.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of Propidium Iodide/RNase Staining Solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to improve resolution.
-
Gate on the singlet population to exclude doublets and aggregates.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Presentation
Table 1: Apoptosis Analysis of hSAECs Treated with this compound
| Treatment | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (DMSO) | 0 | >95% | <5% | <2% |
| This compound | 10 | >95% | <5% | <2% |
| This compound | 20 | >95% | <5% | <2% |
| This compound | 40 | >95% | <5% | <2% |
| Positive Control (e.g., Staurosporine) | Varies | Expected significant decrease | Expected significant increase | Expected significant increase |
| Data is representative and based on findings that this compound does not induce significant cell death in hSAECs up to 40 µM. Actual values may vary depending on the cell line and experimental conditions. |
Table 2: Cell Cycle Analysis of Cells Treated with this compound (Hypothetical Data)
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (DMSO) | 0 | 55% | 30% | 15% |
| This compound | 10 | 65% | 20% | 15% |
| This compound | 20 | 70% | 15% | 15% |
| This compound | 40 | 75% | 10% | 15% |
| This table presents hypothetical data illustrating a potential G0/G1 cell cycle arrest, a known effect of some BRD4 inhibitors. This should be experimentally verified. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
ZL0454: A Comparative Analysis of its Selectivity for BET Proteins
In the landscape of epigenetic modulators, the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a critical target for therapeutic intervention in a variety of diseases, including cancer and inflammatory conditions. ZL0454 is a potent and selective inhibitor of Bromodomain-containing protein 4 (BRD4), a key member of the BET family. This guide provides a detailed comparison of this compound's selectivity profile against other BET proteins, supported by experimental data and methodologies, to assist researchers and drug development professionals in their evaluation of this compound.
Selectivity Profile of this compound
This compound exhibits a high degree of selectivity for the bromodomains of BRD4 over other members of the BET family, namely BRD2, BRD3, and the testis-specific BRDT. Quantitative analysis of its inhibitory activity reveals a significant preference for BRD4, as detailed in the table below.
| Target Protein | IC50 (nM) | Fold Selectivity vs. BRD4 (BD1/BD2 Average) |
| BRD4 BD1 | 49 | - |
| BRD4 BD2 | 32 | - |
| BRD2 | 770 - 1800 | ~30-60 |
| BRD3 | 2200 - 2500 | ~50-90 |
| BRDT | 2800 - 3300 | ~70-120 |
| CBP | >10000 | >200 |
Data presented as IC50 values, which represent the concentration of the inhibitor required to reduce the binding of the natural ligand by 50%. A lower IC50 value indicates a higher binding affinity and potency.
As the data indicates, this compound demonstrates nanomolar potency against both bromodomains of BRD4.[1] In contrast, its inhibitory activity against BRD2, BRD3, and BRDT is in the micromolar range, highlighting its significant selectivity for BRD4.[2][3] This selectivity is a crucial attribute, as it can lead to more targeted therapeutic effects and a potentially wider therapeutic window with fewer off-target effects. Notably, this compound shows over 200-fold selectivity against the non-BET bromodomain-containing protein, CREB-binding protein (CBP), further underscoring its specificity.[2]
Experimental Methodology
The binding affinities and selectivity of this compound were determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[4] This robust and sensitive method is widely used in drug discovery for quantifying biomolecular interactions.
TR-FRET Assay Protocol:
-
Reagents: The assay utilizes an isolated bromodomain protein (e.g., BRD4 BD1), a biotinylated acetylated histone peptide ligand, a Europium-labeled anti-tag antibody (donor fluorophore), and a Streptavidin-conjugated acceptor fluorophore.
-
Interaction: In the absence of an inhibitor, the bromodomain protein binds to the acetylated histone peptide. This brings the donor and acceptor fluorophores into close proximity, allowing for FRET to occur upon excitation of the donor.
-
Inhibition: When this compound is introduced, it competes with the histone peptide for binding to the bromodomain's acetyl-lysine binding pocket.
-
Signal Detection: The displacement of the histone peptide by this compound disrupts the FRET signal. The decrease in the FRET signal is proportional to the inhibitory activity of the compound.
-
IC50 Determination: The IC50 values are calculated by measuring the FRET signal at various concentrations of the inhibitor.
Below is a graphical representation of the TR-FRET experimental workflow.
TR-FRET experimental workflow for determining inhibitor potency.
Signaling Pathway Inhibition
This compound exerts its biological effects by competitively binding to the acetyl-lysine binding pockets of BRD4, thereby displacing it from chromatin. This prevents the recruitment of transcriptional machinery necessary for the expression of key inflammatory and oncogenic genes. One of the well-characterized pathways affected by this compound is the Toll-Like Receptor 3 (TLR3) dependent innate immune response.
Upon viral infection, TLR3 activation triggers a signaling cascade that leads to the activation of transcription factors like NF-κB. BRD4 plays a crucial role in this process by binding to acetylated histones at the promoter regions of pro-inflammatory genes and recruiting the positive transcription elongation factor b (P-TEFb) to phosphorylate RNA Polymerase II, thereby initiating transcription. This compound's inhibition of BRD4 disrupts this chain of events, leading to a reduction in the expression of inflammatory cytokines and chemokines.
The following diagram illustrates the inhibitory effect of this compound on the BRD4-mediated inflammatory signaling pathway.
Inhibitory action of this compound on the BRD4 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Bromodomain and Extraterminal Proteins for Drug Discovery: From Current Progress to Technological Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromodomain-containing Protein 4 Regulates Innate Inflammation in Airway Epithelial Cells via Modulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
Validating ZL0454 Results with BRD4 siRNA: A Comparative Guide
In the realm of epigenetic research and drug development, the validation of a small molecule inhibitor's specificity and on-target effects is paramount. This guide provides a comparative analysis of the potent and selective BRD4 inhibitor, ZL0454, and the genetic knockdown of BRD4 using small interfering RNA (siRNA). By juxtaposing the outcomes of these two distinct methodologies, researchers can gain a clearer understanding of this compound's mechanism of action and confidently attribute its biological effects to the inhibition of BRD4.
This guide is intended for researchers, scientists, and drug development professionals engaged in studies involving BET bromodomain inhibitors and the broader field of epigenetic regulation.
Comparative Analysis of Gene Expression
To objectively assess the concordance between chemical inhibition and genetic knockdown of BRD4, the following table summarizes the effects of this compound and BRD4 siRNA on the expression of key genes involved in the Toll-like receptor 3 (TLR3)-induced mesenchymal program in human small airway epithelial cells (hSAECs).
| Gene | Treatment | Fold Change in mRNA Expression |
| BRD4 | Control | 1.0 |
| poly(I:C) | ~2.0 | |
| poly(I:C) + BRD4 siRNA | >80% reduction from poly(I:C) | |
| SNAI1 | poly(I:C) | 13.8 |
| poly(I:C) + BRD4 siRNA | 4.6[1] | |
| poly(I:C) + this compound (10 µM) | <3.0[1] | |
| ZEB1 | poly(I:C) | 5.7[1] |
| poly(I:C) + BRD4 siRNA | 2.1[1] | |
| poly(I:C) + this compound (10 µM) | <2.0[1] | |
| VIM | poly(I:C) | 56.0 |
| poly(I:C) + BRD4 siRNA | Inhibition observed | |
| poly(I:C) + this compound (10 µM) | 8.6 | |
| FN1 | poly(I:C) | 129.0 |
| poly(I:C) + BRD4 siRNA | Inhibition observed | |
| poly(I:C) + this compound (10 µM) | 20.4 | |
| COL1A | poly(I:C) | 6.2 |
| poly(I:C) + BRD4 siRNA | Inhibition observed | |
| poly(I:C) + this compound (10 µM) | 1.8 | |
| MMP9 | poly(I:C) | 19.5 |
| poly(I:C) + BRD4 siRNA | Inhibition observed | |
| poly(I:C) + this compound (10 µM) | 4.3 | |
| IL6 | poly(I:C) | 52.0 |
| poly(I:C) + BRD4 siRNA | Inhibition observed | |
| poly(I:C) + this compound (10 µM) | 8.5 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the design of similar validation studies.
BRD4 siRNA Knockdown in hSAECs
-
Cell Culture: Human small airway epithelial cells (hSAECs) were maintained in appropriate culture media.
-
Transfection: Cells were transfected with BRD4-specific siRNA or a non-targeting control siRNA. The transfection was performed to achieve a greater than 80% reduction in basal BRD4 mRNA levels.
-
Stimulation: Following transfection, cells were stimulated with polyinosinic:polycytidylic acid (poly(I:C)), a TLR3 agonist, to induce the expression of mesenchymal genes.
-
Analysis: Gene expression was quantified using quantitative reverse transcription PCR (qRT-PCR).
This compound Inhibition in hSAECs
-
Cell Culture: hSAECs were cultured under standard conditions.
-
Treatment: Cells were pre-treated with this compound at a final concentration of 10 µM overnight. In some chronic remodeling studies, treatment was extended for 15 days.
-
Stimulation: After pre-treatment with this compound, cells were stimulated with poly(I:C).
-
Analysis: The effect of this compound on the expression of target genes was measured by qRT-PCR.
Visualizing the Mechanism of Action
To illustrate the underlying molecular pathways and the points of intervention for both this compound and BRD4 siRNA, the following diagrams are provided.
Conclusion
The data presented in this guide demonstrates a strong correlation between the effects of the specific BRD4 inhibitor, this compound, and the genetic knockdown of BRD4 via siRNA. Both methods effectively suppress the induction of a panel of mesenchymal and inflammatory genes in response to TLR3 stimulation. This concordance provides robust evidence that the observed biological activities of this compound are indeed mediated through its on-target inhibition of BRD4. For researchers investigating the therapeutic potential of BRD4 inhibition, this validation is a critical step in confirming the mechanism of action and advancing the development of novel epigenetic modulators.
References
Cross-validation of ZL0454 effects in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ZL0454, a potent and selective inhibitor of Bromodomain-containing protein 4 (BRD4), with other relevant alternatives. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets the bromodomains of BRD4, a key epigenetic reader involved in the regulation of gene expression.[1] BRD4 plays a critical role in various cellular processes, including inflammation and cancer development, by binding to acetylated histones and recruiting transcriptional machinery to specific gene promoters.[2][3] this compound's high selectivity for BRD4 over other members of the Bromodomain and Extra-Terminal (BET) family, such as BRD2 and BRD3, offers a significant advantage in minimizing off-target effects.[2][3]
Mechanism of Action: The TLR3-NFκB Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the inhibition of the Toll-like receptor 3 (TLR3) and nuclear factor kappa B (NF-κB) signaling pathway. Upon viral infection or exposure to viral mimetics like polyinosinic:polycytidylic acid (poly(I:C)), TLR3 activation triggers a signaling cascade that leads to the activation of NF-κB. Activated NF-κB then translocates to the nucleus and recruits BRD4 to the promoters of pro-inflammatory genes, initiating their transcription. This compound competitively binds to the acetyl-lysine binding pockets of BRD4, preventing its recruitment to chromatin and thereby inhibiting the expression of inflammatory cytokines.
Comparative Performance Data
Binding Affinity and Selectivity
This compound demonstrates high-affinity binding to the bromodomains of BRD4 with impressive selectivity over other BET family proteins. This selectivity is a key advantage, as it may lead to a more favorable safety profile by reducing the potential for off-target effects.
| Compound | Target | IC50 (nM) | Selectivity vs. BRD2/3 | Reference |
| This compound | BRD4 (BD1) | 49 | 16-57 fold vs. BRD2 | |
| BRD4 (BD2) | 32 | |||
| (+)-JQ1 | BRD4 (BD1) | 77 | Non-selective | |
| BRD4 (BD2) | 33 | |||
| ZL0420 | BRD4 (BD1) | 27 | 30-60 fold vs. BRD2 | |
| BRD4 (BD2) | 32 | |||
| RVX-208 | BET BD2 | - | BD2 selective |
Antiproliferative Activity in Cancer Cell Lines
While this compound has been extensively studied for its anti-inflammatory properties, data on its antiproliferative effects across a wide range of cancer cell lines is still emerging. The following table provides a comparison with the well-characterized BET inhibitor, JQ1, in various cancer cell lines.
| Cell Line | Cancer Type | JQ1 IC50 (µM) | This compound IC50 (µM) | Reference |
| MCF7 | Luminal Breast Cancer | ~0.2 | Data not available | |
| T47D | Luminal Breast Cancer | ~0.3 | Data not available | |
| Hey | Ovarian Cancer | 0.36 | Data not available | |
| SKOV3 | Ovarian Cancer | 0.97 | Data not available | |
| H1373 | Non-Small Cell Lung Cancer | ~1 | Data not available | |
| DV90 | Non-Small Cell Lung Cancer | ~1 | Data not available | |
| A549 | Non-Small Cell Lung Cancer | >10 (resistant) | Data not available | |
| H460 | Non-Small Cell Lung Cancer | >10 (resistant) | Data not available |
Note: The lack of direct comparative data for this compound's antiproliferative activity in these specific cancer cell lines highlights an area for future research.
Experimental Protocols
Cell Culture and Treatment
A standardized protocol for the treatment of cell lines with BRD4 inhibitors is crucial for reproducible results.
Detailed Steps:
-
Cell Seeding: Plate cells at an appropriate density (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Preparation: Prepare a stock solution of the BRD4 inhibitor (e.g., this compound, JQ1) in a suitable solvent like DMSO. Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).
-
Incubation: Incubate the plates for the desired treatment period (typically 24, 48, or 72 hours).
-
Endpoint Assay: Perform a cell viability or other relevant assay to determine the effect of the inhibitor.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Conclusion
This compound is a promising BRD4 inhibitor with high selectivity, demonstrating potent anti-inflammatory effects. Its performance compared to less selective BET inhibitors like JQ1 suggests a potential for a better therapeutic window. However, further cross-validation of its antiproliferative effects in a broader range of cancer cell lines is necessary to fully elucidate its therapeutic potential in oncology. The provided protocols offer a standardized approach for researchers to conduct such comparative studies.
References
- 1. Bromodomain-containing Protein 4 Regulates Innate Inflammation in Airway Epithelial Cells via Modulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
ZL0454 vs. Pan-BET Inhibitors: A Comparative Efficacy Guide
In the landscape of epigenetic modulators, Bromodomain and Extra-Terminal (BET) protein inhibitors have emerged as a promising class of therapeutics for a range of diseases, including cancer and inflammatory conditions. While pan-BET inhibitors have shown broad activity, the development of selective inhibitors like ZL0454, which specifically targets BRD4, offers the potential for improved efficacy and a better safety profile. This guide provides a detailed comparison of the efficacy of this compound against pan-BET inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Mechanism of Action: A Tale of Selectivity
Pan-BET inhibitors, such as the well-characterized JQ1 and RVX-208, function by binding to the bromodomains of all BET family members: BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] This broad inhibition disrupts the interaction between BET proteins and acetylated histones, leading to a widespread downregulation of target genes, including critical oncogenes like c-MYC.[2]
In contrast, this compound is a highly selective inhibitor of BRD4.[3][4][5] It demonstrates a significantly higher binding affinity for the bromodomains of BRD4 compared to other BET family members. This selectivity is attributed to specific molecular interactions within the BRD4 binding pocket. The targeted inhibition of BRD4 is hypothesized to achieve therapeutic effects with potentially fewer off-target effects associated with the inhibition of other BET proteins.
Quantitative Comparison of Inhibitory Activity
The selectivity of this compound for BRD4 is evident in its half-maximal inhibitory concentration (IC50) values compared to pan-BET inhibitors. The following table summarizes the reported IC50 values for this compound and the pan-BET inhibitor JQ1 against the bromodomains of BRD2, BRD3, and BRD4.
| Inhibitor | Target | IC50 (nM) | Selectivity over BRD4 | Reference |
| This compound | BRD4 (BD1) | ~50 | - | |
| BRD2 | 16-20 times weaker than BRD4 | 16-20 fold | ||
| BRD3 | 16-20 times weaker than BRD4 | 16-20 fold | ||
| (+)-JQ1 | BRD4 (BD1) | 77 | - | |
| BRD4 (BD2) | 33 | - | ||
| BRD2 (BD1) | ~3-fold weaker than BRD4(1) | ~3 fold | ||
| BRD3 (BD1/BD2) | Comparable to BRD4 | ~1 fold |
Preclinical Efficacy: A Focus on Airway Inflammation
Preclinical studies have demonstrated the superior efficacy of this compound compared to pan-BET inhibitors in models of airway inflammation and remodeling. In a study utilizing a viral mimic (poly(I:C)) to induce airway inflammation in mice, this compound was more effective at reducing weight loss and fibrosis at equivalent doses compared to the pan-BET inhibitors JQ1 and RVX208. Furthermore, this compound treatment reversed airway hyperresponsiveness and improved lung compliance.
At the molecular level, this compound was shown to inhibit the NF-κB/RelA-BRD4 pathway, preventing the expression of pro-inflammatory genes and the transition of epithelial cells to a mesenchymal phenotype, a key process in airway remodeling.
Clinical Landscape of Pan-BET Inhibitors
Several pan-BET inhibitors have advanced to clinical trials for various cancers. While some have shown modest single-agent activity, their clinical utility has often been limited by on-target toxicities, most notably thrombocytopenia and gastrointestinal side effects. These dose-limiting toxicities can prevent the administration of a dose sufficient for optimal target inhibition. Combination strategies are being explored to enhance the therapeutic window of pan-BET inhibitors. As of the latest information, this compound has not yet entered clinical trials.
Experimental Protocols
To facilitate the replication and further investigation of the effects of these inhibitors, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT Assay) for JQ1
This protocol is adapted for determining the effect of the pan-BET inhibitor JQ1 on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
JQ1 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of JQ1 in complete cell culture medium.
-
Remove the overnight medium from the cells and add 100 µL of the JQ1 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Inhibition of Inflammatory Gene Expression in Human Small Airway Epithelial Cells (hSAECs) by this compound
This protocol describes the assessment of this compound's ability to inhibit the expression of innate immune genes induced by a TLR3 agonist.
Materials:
-
Human Small Airway Epithelial Cells (hSAECs)
-
Cell culture medium for hSAECs
-
This compound (stock solution in DMSO)
-
Polyinosinic:polycytidylic acid (poly(I:C))
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Plate hSAECs in appropriate culture vessels and grow to confluence.
-
Pre-incubate the cells with this compound at the desired concentrations (e.g., 10 µM) or vehicle control (DMSO) overnight.
-
Add poly(I:C) to the culture medium at a final concentration of 10 µg/mL and incubate for an additional 4 hours.
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Perform quantitative real-time polymerase chain reaction (qRT-PCR) to determine the mRNA expression levels of target innate immune genes (e.g., ISG54, ISG56, IL-8, Groβ).
-
Normalize the expression of target genes to a housekeeping gene and calculate the fold change in expression relative to the vehicle-treated control.
Visualizing the Mechanisms
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Comparative mechanism of this compound and pan-BET inhibitors.
Caption: General experimental workflow for inhibitor testing.
References
- 1. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Bromodomain-containing Protein 4 Regulates Innate Inflammation in Airway Epithelial Cells via Modulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Molecular Antagonists of the Bronchiolar Epithelial NFκB-Bromodomain-Containing Protein 4 (BRD4) Pathway in Viral-induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of BRD4 Inhibitors ZL0454 and ZL0420: A Guide for Researchers
This guide provides a detailed comparative analysis of two potent and selective bromodomain-containing protein 4 (BRD4) inhibitors, ZL0454 and ZL0420. Both compounds are significant tools for researchers in the fields of epigenetics, inflammation, and drug development. This document outlines their mechanism of action, presents comparative experimental data, details key experimental protocols, and visualizes the relevant signaling pathways.
Mechanism of Action and Binding Affinity
This compound and ZL0420 are small molecule inhibitors that target the bromodomains of BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins. BRD4 acts as an epigenetic reader, recognizing acetylated lysine residues on histones and other proteins to regulate gene expression.[1][2] By competitively binding to the acetyl-lysine binding pockets of BRD4's two bromodomains (BD1 and BD2), this compound and ZL0420 disrupt its ability to interact with chromatin, thereby inhibiting the transcription of target genes, including those involved in inflammation.[1][3]
Docking studies reveal that both inhibitors fit into the BRD4 BD1 domain in a similar fashion.[3] They form crucial hydrogen bonds with Asn140 directly and with Tyr97 via a water molecule.
Comparative Performance Data
The following tables summarize the quantitative data on the binding affinities and inhibitory concentrations of this compound and ZL0420 against BRD4 and in cellular assays.
Table 1: Binding Affinity (IC50, nM) of this compound and ZL0420 for BRD4 Bromodomains
| Compound | BRD4 BD1 (IC50, nM) | BRD4 BD2 (IC50, nM) |
| ZL0420 | 27 | 32 |
| This compound | Not explicitly specified, but described as having nanomolar affinity. | Not explicitly specified, but described as having nanomolar affinity. |
Data sourced from
Table 2: In Vitro Inhibition of Poly(I:C)-Induced Innate Immune Gene Expression in hSAECs (IC50, µM)
| Compound | ISG54 | ISG56 | IL-8 | Groβ |
| ZL0420 | 0.49 - 0.86 | 0.49 - 0.86 | 0.49 - 0.86 | 0.49 - 0.86 |
| This compound | 0.49 - 0.86 | 0.49 - 0.86 | 0.49 - 0.86 | 0.49 - 0.86 |
Data sourced from
Table 3: In Vivo Efficacy in a Mouse Model of Poly(I:C)-Induced Airway Inflammation
| Treatment | BALF Total Leukocytes | BALF Neutrophil Percentage |
| PBS Control | ~6-fold lower than Poly(I:C) | 1% |
| Poly(I:C) | Increased ~6-fold | 62.4% |
| Poly(I:C) + ZL0420 | Completely inhibited increase | 11.7% |
| Poly(I:C) + this compound | Completely inhibited increase | 8.2% |
Data sourced from
Experimental Protocols
In Vitro Inhibition of Poly(I:C)-Induced Gene Expression in Human Small Airway Epithelial Cells (hSAECs)
This protocol is used to determine the potency of BRD4 inhibitors in a cellular context.
Methodology:
-
Cell Culture: Human Small Airway Epithelial Cells (hSAECs) are cultured under standard conditions.
-
Inhibitor Pre-treatment: hSAECs are pre-incubated with varying concentrations of this compound, ZL0420, or a vehicle control (DMSO) for 18-24 hours.
-
Stimulation: The cells are then stimulated with polyinosinic:polycytidylic acid (poly(I:C)), a synthetic analog of double-stranded RNA that acts as a Toll-Like Receptor 3 (TLR3) agonist, at a concentration of 10 µg/ml for 4 hours to induce an inflammatory response.
-
RNA Extraction and qRT-PCR: Total RNA is extracted from the cells. Quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the expression levels of innate immune genes such as IL6, RSAD2/CIG5, ISG54, ISG56, IL-8, and Groβ.
-
Data Analysis: The IC50 values are calculated based on the dose-response curves of gene expression inhibition.
In Vivo Mouse Model of Poly(I:C)-Induced Airway Inflammation
This protocol assesses the in vivo efficacy of the inhibitors in a preclinical model of airway inflammation.
Methodology:
-
Animal Model: C57BL/6 mice are used for this study.
-
Inhibitor Administration: Mice are pre-treated with this compound, ZL0420 (e.g., 10 mg/kg body weight, intraperitoneally), or a vehicle control one day prior to poly(I:C) stimulation.
-
Induction of Inflammation: Airway inflammation is induced by the administration of poly(I:C).
-
Bronchoalveolar Lavage (BAL): 24 hours after poly(I:C) stimulation, bronchoalveolar lavage fluid (BALF) is collected.
-
Cell Analysis: The total number of leukocytes and the differential cell counts (specifically neutrophils) in the BALF are determined.
-
Cytokine Analysis: The levels of inflammatory cytokines in the BALF are measured.
-
Histology: Lung tissues are collected for histological analysis to observe inflammatory cell infiltration.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway targeted by this compound and ZL0420, and the general workflow of the in vitro experiments.
References
- 1. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bromodomain-containing Protein 4 regulates innate inflammation via modulation of alternative splicing [frontiersin.org]
- 3. Selective Molecular Antagonists of the Bronchiolar Epithelial NFκB-Bromodomain-Containing Protein 4 (BRD4) Pathway in Viral-induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Confirming ZL0454 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of state-of-the-art methodologies to confirm the cellular target engagement of ZL0454, a potent and selective inhibitor of Bromodomain-containing protein 4 (BRD4).[1][2][3][4][5] BRD4 is a key epigenetic reader that plays a crucial role in regulating gene expression, making it a significant target in various diseases, including cancer and inflammatory conditions. This compound specifically targets the tandem bromodomains (BD1 and BD2) of BRD4, inhibiting their interaction with acetylated histones.
This document details experimental protocols for confirming the direct interaction of this compound with BRD4 within a cellular context and compares its performance with other well-characterized BRD4 inhibitors, (+)-JQ1 and RVX-208. The data presented herein is illustrative and aims to guide researchers in designing and interpreting their own target engagement studies.
BRD4 Signaling Pathway and this compound's Mechanism of Action
BRD4 acts as a scaffold protein, binding to acetylated lysine residues on histones and recruiting transcriptional machinery to specific gene promoters and enhancers. This process is critical for the expression of various oncogenes and pro-inflammatory cytokines. This compound, by competitively binding to the bromodomains of BRD4, displaces it from chromatin, thereby downregulating the expression of these target genes.
References
- 1. Development of Noninvasive Activity-Based Protein Profiling-Bioluminescence Resonance Energy Transfer Platform Technology Enables Target Engagement Studies with Absolute Specificity in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal and Safety Protocols for ZL0454
For researchers, scientists, and drug development professionals handling ZL0454, a potent and selective Bromodomain-containing protein 4 (BRD4) inhibitor, adherence to strict safety and disposal procedures is paramount to ensure personal safety and environmental protection.[1][2] This document provides essential guidance on the proper handling, storage, and disposal of this compound, in line with established safety data.
Chemical and Hazard Profile
This compound is identified by CAS No. 2229042-77-5 and has the molecular formula C18H22N4O3S with a molecular weight of 374.459.[3] It is classified as harmful if swallowed (Acute toxicity, Oral - Category 4) and very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity - Category 1, and Chronic aquatic toxicity - Category 1).[3] Therefore, preventing its release into the environment is a critical aspect of its handling and disposal.
| Property | Value |
| CAS Number | 2229042-77-5 |
| Molecular Formula | C18H22N4O3S |
| Molecular Weight | 374.459 |
| Hazard Classifications | Acute toxicity, Oral (Category 4), H302Acute aquatic toxicity (Category 1), H400Chronic aquatic toxicity (Category 1), H410 |
Personal Protective Equipment (PPE) and Handling
When working with this compound, it is mandatory to use appropriate personal protective equipment to avoid inhalation, and contact with skin and eyes.[3] This includes:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves.
-
Skin and Body Protection: Impervious clothing.
-
Respiratory Protection: A suitable respirator should be used, especially where dust or aerosol formation is possible.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. An accessible safety shower and eyewash station are essential.
Storage Procedures
Proper storage is crucial to maintain the stability and integrity of this compound. It should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition. Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate: Personnel should be evacuated to a safe area.
-
Ventilate: Ensure adequate ventilation of the area.
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.
-
Clean-up: For liquid spills, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders. For solid spills, carefully sweep or scoop up the material, avoiding dust formation.
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.
-
Disposal: Dispose of all contaminated materials as hazardous waste according to the disposal procedures outlined below.
Disposal Procedures
The primary directive for the disposal of this compound and its containers is to send them to an approved waste disposal plant. It is crucial to adhere to all prevailing country, federal, state, and local regulations for hazardous waste disposal.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and absorbent materials from spills, in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Labeling:
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound". Include the specific hazards: "Acutely Toxic" and "Environmental Hazard".
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area until it is collected by trained EHS personnel or a licensed hazardous waste contractor.
-
-
Final Disposal:
-
The disposal must be conducted by an approved and licensed waste disposal facility. This ensures that the chemical is managed in a way that minimizes its impact on the environment, particularly aquatic ecosystems.
-
Experimental Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
This compound Disposal Decision Pathway
Caption: Decision pathway for this compound waste segregation and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
